Product packaging for (3S,4R)-3,4-dihydroxypentan-2-one(Cat. No.:CAS No. 118994-78-8)

(3S,4R)-3,4-dihydroxypentan-2-one

Cat. No.: B037457
CAS No.: 118994-78-8
M. Wt: 118.13 g/mol
InChI Key: FFYGQZADJGVPGT-WUJLRWPWSA-N
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Description

(3S,4R)-3,4-dihydroxypentan-2-one is a chiral polyhydroxylated ketone of significant interest in advanced organic synthesis and biochemical studies. With a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol, this compound serves as a valuable building block for the stereoselective synthesis of complex molecules, particularly in pharmaceutical and materials science research . Key Research Applications: Chiral Synthesis: The molecule contains two stereocenters, making it a crucial precursor for creating targeted structures with specific, unambiguous stereochemistry . Enzyme Mechanism Studies: This stereoisomer is used as a model substrate to investigate critical enzymatic reactions, such as the carboxylation mechanism catalyzed by RuBisCO, providing insights into transition states and stereochemical outcomes . Biochemical Pathways: Structurally related dihydroxy ketones are key intermediates in biosynthetic pathways, such as riboflavin (Vitamin B2) biosynthesis, highlighting the relevance of this structural motif . Technical Specifications:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B037457 (3S,4R)-3,4-dihydroxypentan-2-one CAS No. 118994-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118994-78-8

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxypentan-2-one

InChI

InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1

InChI Key

FFYGQZADJGVPGT-WUJLRWPWSA-N

SMILES

CC(C(C(=O)C)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)C)O)O

Canonical SMILES

CC(C(C(=O)C)O)O

Synonyms

2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (3S,4R)-3,4-dihydroxypentan-2-one[1] CAS Number: 118994-78-8[1]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a chiral molecule with potential applications in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential synthetic routes, and speculative biological relevance.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀O₃PubChem[1]
Molecular Weight118.13 g/mol PubChem[1]
XLogP3-AA-0.9PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass118.06299417 g/mol PubChem[1]
Monoisotopic Mass118.06299417 g/mol PubChem[1]
Topological Polar Surface Area57.5 ŲPubChem[1]
Heavy Atom Count8PubChem[1]
Formal Charge0PubChem[1]
Complexity89.7PubChem[1]

Stereoselective Synthesis: Experimental Protocols and Methodologies

Detailed experimental protocols for the specific stereoselective synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of stereoselective synthesis for vicinal diols and α-hydroxy ketones, several plausible synthetic strategies can be proposed. These methodologies generally involve the diastereoselective reduction of a suitable precursor or an asymmetric aldol reaction.

One potential approach involves the stereoselective reduction of a diketone precursor, such as pentane-2,3-dione. The use of chiral reducing agents or enzymatic catalysis can afford the desired stereoisomer. For instance, alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of α-hydroxy ketones to yield chiral 1,2-diols.

A generalized experimental workflow for a potential enzymatic reduction approach is outlined below.

G cluster_prep Precursor Preparation cluster_reaction Enzymatic Reduction cluster_purification Purification cluster_analysis Analysis precursor Pentane-2,3-dione enzyme Alcohol Dehydrogenase (ADH) + Cofactor (e.g., NADPH) precursor->enzyme reaction_conditions Buffer Solution Controlled Temperature & pH enzyme->reaction_conditions quenching Reaction Quenching reaction_conditions->quenching extraction Solvent Extraction quenching->extraction chromatography Chiral Chromatography extraction->chromatography product This compound chromatography->product spectroscopy Spectroscopic Analysis (NMR, MS) product->spectroscopy

A potential workflow for the enzymatic synthesis of this compound.

Putative Biological Significance and Signaling Pathways

Direct evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking in the scientific literature. However, insights can be drawn from a structurally related methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone. This compound, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a novel natural elicitor that induces systemic resistance in Arabidopsis plants.

The methylated analog is reported to trigger plant immune responses through the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways. It is plausible that the non-methylated this compound could exhibit similar biological activities, potentially acting as a signaling molecule in plant-microbe interactions or possessing other currently undiscovered biological roles. Further research is necessary to elucidate the specific functions of this molecule.

The signaling pathway activated by the related methylated compound is depicted below as a potential model for future investigation into the biological role of this compound.

G cluster_elicitor Elicitor cluster_pathways Signaling Pathways cluster_response Plant Response elicitor 3,4-dihydroxy-3-methyl- 2-pentanone JA_ET JA/ET Pathway elicitor->JA_ET SA SA Pathway elicitor->SA ISR Induced Systemic Resistance (ISR) JA_ET->ISR SA->ISR

Signaling pathways induced by a methylated analog, a potential model for future research.

Conclusion and Future Directions

This compound represents a chiral molecule with defined physicochemical properties but a largely unexplored potential in both chemical synthesis and biological applications. The absence of detailed, publicly available experimental protocols for its stereoselective synthesis presents an opportunity for methodological development in organic chemistry. Furthermore, the intriguing biological activity of its methylated analog suggests that this compound could be a valuable target for research in chemical biology and drug discovery. Future research should focus on developing efficient and scalable synthetic routes to obtain this specific stereoisomer in high purity. Subsequent investigations into its biological activities, including its potential role in cell signaling and its pharmacological properties, are warranted to unlock its full scientific and therapeutic potential.

References

A Technical Guide to the Synthesis of Dihydroxypentanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxypentanone compounds are a class of organic molecules that have garnered significant interest in various scientific fields, particularly in drug development and chemical biology. Their structural motifs are found in signaling molecules and are valuable chiral building blocks for the synthesis of more complex bioactive compounds. This technical guide provides a comprehensive literature review of the synthetic strategies for preparing dihydroxypentanone compounds, with a focus on detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of dihydroxypentanone compounds can be broadly categorized into several key strategies, each with its own advantages and limitations. These include methods starting from chiral pool materials, asymmetric dihydroxylation of unsaturated precursors, aldol reactions, and Grignard reactions. The choice of strategy often depends on the desired stereochemistry and substitution pattern of the target molecule.

Synthesis of 4,5-Dihydroxy-2,3-pentanedione (DPD)

A versatile and practical synthesis of racemic DPD has been reported, which avoids the use of expensive or hazardous starting materials.[1] An enantioselective synthesis of (S)-DPD, the naturally occurring enantiomer, can be achieved from the commercially available chiral starting material, methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[2]

Experimental Protocol: Synthesis of Racemic 4,5-Dihydroxy-2,3-pentanedione (DPD) [1]

This protocol involves a multi-step synthesis starting from (t-butyldimethylsilyloxy)acetaldehyde.

  • Step 1: Alkynylation. To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde (1.0 eq) in dry THF, 1-propynylmagnesium bromide (0.5 M in THF, 1.3 eq) is added at 0 °C. The reaction is stirred for 3 hours at room temperature. After removal of the solvent, the residue is worked up with a cold saturated solution of NH4Cl and extracted with Et2O.

  • Step 2: Deprotection. The resulting silylated precursor is treated with Dowex 50WX8 resin in D2O overnight at room temperature. The mixture is then filtered, and the aqueous layer is extracted with CDCl3 to remove the cleaved protecting group.

Quantitative Data for Racemic DPD Synthesis

StepReagents and ConditionsYieldSpectroscopic Data
Alkynylation (t-butyldimethylsilyloxy)acetaldehyde, 1-propynylmagnesium bromide, THF, 0 °C to rt, 3 h--
Deprotection Dowex 50WX8, D2O, rt, overnight-1H-NMR (300 MHz, D2O) δ 4.41–4.37 (m, 1H), 4.21–4.14 (m, 2H), 4.07 (dd, J = 3.2 Hz, J = 6.0 Hz, 1H), 3.99 (dd, J = 3.8 Hz, J = 7.4 Hz, 1H), 3.86–3.78 (m, 2H), 3.69–3.65 (m, 1H), 3.59 (dd, J = 5.6 Hz, J = 9.4 Hz, 1H), 2.39 (s, 3H), 1.46 (s, 3H), 1.43 (s, 3H) ppm.[1]

Logical Workflow for Racemic DPD Synthesis

G start (t-butyldimethylsilyloxy)acetaldehyde step1 Alkynylation with 1-propynylmagnesium bromide start->step1 intermediate Protected diol precursor step1->intermediate step2 Deprotection with Dowex 50WX8 intermediate->step2 end Racemic DPD step2->end

Caption: Synthetic workflow for racemic DPD.

Asymmetric Dihydroxylation Approaches

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be applied to the synthesis of chiral dihydroxypentanone precursors. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) determines the stereochemical outcome of the dihydroxylation.

General Experimental Workflow for Asymmetric Dihydroxylation

G start Unsaturated pentanone precursor step1 Sharpless Asymmetric Dihydroxylation (OsO4, chiral ligand, reoxidant) start->step1 end Chiral dihydroxypentanone step1->end

Caption: General workflow for asymmetric dihydroxylation.

Aldol Reaction Strategies

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the carbon skeleton of dihydroxypentanones. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, can provide enantiomerically enriched products. For instance, a highly efficient quinine-derived primary-amine-catalyzed asymmetric aldol addition of hydroxyacetone to arylglyoxals has been developed to produce chiral 2,3-dihydroxy-1,4-diones.[3]

Quantitative Data for Asymmetric Aldol Reaction [3]

Substrate (Arylglyoxal)Catalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
Phenylglyoxal10DNBA (20 mol%)CHCl3-82-92-86-93
3-Cl-phenylglyoxal10DNBA (20 mol%)CHCl3-82-92-86-93
3-Br-phenylglyoxal10DNBA (20 mol%)CHCl3-82-92-86-93
3-MeO-phenylglyoxal10DNBA (20 mol%)CHCl3-82-92-86-93
Synthesis of 1,5-Dihydroxy-3-pentanone

1,5-Dihydroxy-3-pentanone is another important dihydroxypentanone isomer. Its synthesis can be approached through various methods, including those starting from readily available precursors like serinol (2-amino-1,3-propanediol).[4]

Conceptual Synthetic Pathway from Serinol

G start Serinol step1 Protection of amino and hydroxyl groups start->step1 intermediate1 Protected serinol derivative step1->intermediate1 step2 Oxidation of primary hydroxyl intermediate1->step2 intermediate2 Aldehyde intermediate step2->intermediate2 step3 Carbon chain extension (e.g., Grignard reaction) intermediate2->step3 intermediate3 Protected dihydroxypentanone precursor step3->intermediate3 step4 Deprotection intermediate3->step4 end 1,5-Dihydroxy-3-pentanone step4->end

Caption: Conceptual pathway to 1,5-dihydroxy-3-pentanone.

Protecting Group Strategies

In the synthesis of polyhydroxylated compounds like dihydroxypentanones, the use of protecting groups is often crucial to achieve chemoselectivity. Hydroxyl groups are typically protected as ethers (e.g., silyl ethers, benzyl ethers) or acetals, while carbonyl groups can be protected as acetals or ketals. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Conclusion

The synthesis of dihydroxypentanone compounds offers a rich area of study for organic chemists. The methods highlighted in this guide, from the well-established synthesis of DPD to more general strategies like asymmetric dihydroxylation and aldol reactions, provide a toolbox for accessing a variety of these valuable molecules. The development of new, more efficient, and stereoselective methods remains an active area of research, driven by the importance of these compounds in medicinal chemistry and as chiral building blocks. Future work will likely focus on the development of novel catalytic systems and the exploration of chemoenzymatic routes to further enhance the synthetic accessibility of this important class of molecules.

References

The Enigmatic Role of (3S,4R)-3,4-dihydroxypentan-2-one in Carbohydrate Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(3S,4R)-3,4-dihydroxypentan-2-one is a chiral molecule with a structural resemblance to deoxy sugars, suggesting its potential as a building block or intermediate in carbohydrate synthesis and modification. However, a comprehensive review of current scientific literature reveals that its specific roles and applications in carbohydrate chemistry are not extensively documented. This guide provides an overview of its known properties and explores its hypothetical potential within the broader context of carbohydrate research and drug development, based on the principles of chiral chemistry and carbohydrate synthesis.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in exploring its potential applications. The following table summarizes its key physicochemical data.

PropertyValueSource
Molecular Formula C₅H₁₀O₃PubChem
Molecular Weight 118.13 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 118994-78-8PubChem
Canonical SMILES C--INVALID-LINK--C)O">C@HOPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Contextualizing its Role in Carbohydrate Chemistry

While direct evidence of the extensive use of this compound in carbohydrate chemistry is limited, its structure as a chiral polyhydroxy ketone provides a basis for postulating its utility.

Analogy to Deoxy Sugars: The structure of this compound can be viewed as a derivative of a pentose sugar where the hydroxyl group at C-1 and C-5 are replaced by hydrogen atoms. Deoxy sugars are integral components of various biologically significant molecules, including nucleic acids (e.g., deoxyribose in DNA) and certain antibiotics. The chiral centers at C-3 and C-4 of this compound offer stereochemical diversity that is crucial in the synthesis of complex carbohydrate structures and their analogs.

As a Chiral Building Block: The primary potential of this compound lies in its application as a chiral synthon. In organic synthesis, particularly in the construction of complex natural products and pharmaceuticals, the use of small, enantiomerically pure molecules as starting materials is a key strategy. The defined stereochemistry of this dihydroxypentanone could be exploited to introduce specific stereocenters into larger molecules, including modified carbohydrates and carbohydrate-based drugs.

Hypothetical Experimental Workflow: Synthesis of a Modified Carbohydrate

Given the lack of specific documented experimental protocols for this compound in carbohydrate synthesis, a generalized workflow is proposed below. This illustrates how a chiral ketone of this nature could theoretically be utilized to synthesize a modified carbohydrate derivative.

G cluster_0 Starting Material Preparation cluster_1 Carbon Chain Elongation cluster_2 Functional Group Modification cluster_3 Cyclization and Final Product start This compound protect Protection of Hydroxyl Groups (e.g., with silyl ethers) start->protect elongation Nucleophilic Addition to Ketone (e.g., Grignard or Wittig reaction) protect->elongation reduction Stereoselective Reduction of Ketone (if not already reacted) elongation->reduction oxidation Oxidation of a Hydroxyl Group to an Aldehyde reduction->oxidation cyclization Intramolecular Cyclization to form a furanose or pyranose ring analog oxidation->cyclization deprotection Deprotection of Hydroxyl Groups cyclization->deprotection final_product Modified Carbohydrate Derivative deprotection->final_product

Caption: Hypothetical workflow for synthesizing a modified carbohydrate.

Potential Applications in Drug Development

The synthesis of novel carbohydrate analogs is a significant area of research in drug development. Modified carbohydrates can act as enzyme inhibitors, antigens for vaccine development, or as scaffolds for the presentation of pharmacophores. If utilized as a starting material, this compound could contribute to the generation of diverse libraries of carbohydrate-like molecules for biological screening.

Future Research Directions

The limited information available on this compound highlights a gap in the current body of scientific knowledge. Future research could focus on several key areas:

  • Development of efficient synthetic routes to produce this compound from readily available carbohydrate precursors.

  • Exploration of its reactivity and its utility as a chiral building block in the asymmetric synthesis of complex molecules.

  • Investigation of its potential biological activities , including its role as a metabolite or signaling molecule.

  • Computational studies to model its interactions with biological targets and to predict its potential as a scaffold for drug design.

An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroxypentan-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxypentan-2-one, a polyhydroxylated ketone, and its stereoisomers represent a class of chiral molecules with significant potential in organic synthesis and as biologically active agents. This technical guide provides a comprehensive overview of the current knowledge surrounding these compounds, including their discovery, physicochemical properties, and synthetic methodologies. While the specific history of 3,4-dihydroxypentan-2-one is not extensively documented, its chemical nature places it within the broader context of carbohydrate chemistry and the study of small chiral molecules. This document details available quantitative data, outlines experimental protocols for the synthesis of structurally related compounds, and explores potential biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Chiral Dihydroxyketones

The study of simple, chiral molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, with different stereoisomers of the same compound often exhibiting distinct pharmacological and toxicological profiles. Dihydroxyketones, as a class of compounds, are of particular interest due to their structural similarity to monosaccharides, the fundamental building blocks of carbohydrates.

3,4-Dihydroxypentan-2-one possesses two stereocenters, giving rise to four possible stereoisomers. This structural feature, combined with the presence of reactive hydroxyl and ketone functional groups, makes these isomers attractive as chiral building blocks for the synthesis of more complex molecules. Their potential for biological activity is underscored by the roles of similar small molecules in various metabolic and signaling pathways. The historical context for the study of such ketones dates back to the mid-19th century with the discovery of ketones in the urine of diabetic patients.[1] Initially considered metabolic waste products, their role as normal metabolites and important energy sources, particularly for the brain, was later recognized.[1]

Physicochemical Properties of 3,4-Dihydroxypentan-2-one Isomers

Quantitative data for 3,4-dihydroxypentan-2-one and its isomers is primarily available through computational predictions and database entries. The following table summarizes the key physicochemical properties for the generic molecule and its (3S,4R) stereoisomer.

PropertyValue (3,4-dihydroxypentan-2-one)Value ((3S,4R)-3,4-dihydroxypentan-2-one)Reference
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃[2][3]
Molecular Weight 118.13 g/mol 118.13 g/mol [2][3]
IUPAC Name 3,4-dihydroxypentan-2-oneThis compound[2][3]
CAS Number 101420-60-4118994-78-8[2][3]
Hydrogen Bond Donor Count 22[4]
Hydrogen Bond Acceptor Count 33[4]
Rotatable Bond Count 33[4]
Exact Mass 118.062994 g/mol 118.062994 g/mol [3][4]
Topological Polar Surface Area 57.5 Ų57.5 Ų[3][4]
XLogP3 -0.9-0.9[3]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral α,β-Dihydroxy Ketone

The following protocol is adapted from the synthesis of (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one and represents a generalizable approach for the preparation of chiral dihydroxy ketones.

Step 1: Enzymatic Carboligation

This step involves the creation of the carbon-carbon bond to form the pentanone backbone. An acetylacetoin synthase (AAS) enzyme can be utilized to catalyze the cross-coupling of α-diketones.

  • Reaction Mixture: An aqueous buffer solution containing the starting α-diketone substrates, thiamine diphosphate (ThDP) as a cofactor, and the acetylacetoin synthase (AAS) enzyme.

  • Procedure: The reaction is typically carried out at room temperature with gentle agitation. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-hydroxy-β-diketone. Purification can be achieved by column chromatography.

Step 2: Stereoselective Enzymatic Reduction

The resulting α-hydroxy-β-diketone is then stereoselectively reduced to the desired α,β-dihydroxy ketone using an acetylacetoin reductase (AAR) enzyme.

  • Reaction Mixture: An aqueous buffer solution containing the purified α-hydroxy-β-diketone, NADH as a cofactor, and the acetylacetoin reductase (AAR) enzyme. A cofactor regeneration system (e.g., using formate and formate dehydrogenase) is often employed to maintain the concentration of NADH.

  • Procedure: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH. The conversion is monitored by GC or HPLC.

  • Work-up and Characterization: The product is extracted from the aqueous phase using an appropriate organic solvent. The combined organic extracts are dried and concentrated. The final product is purified by column chromatography. The stereochemical purity (diastereomeric and enantiomeric excess) is determined using chiral GC or HPLC. The structure is confirmed by NMR spectroscopy and mass spectrometry.

G General Workflow for Chemo-enzymatic Synthesis cluster_0 Step 1: Carboligation cluster_1 Step 2: Reduction Alpha-Diketones Alpha-Diketones Carboligation Enzymatic Carboligation Alpha-Diketones->Carboligation AAS_Enzyme Acetylacetoin Synthase (AAS) AAS_Enzyme->Carboligation Alpha-Hydroxy-Beta-Diketone Alpha-Hydroxy-Beta-Diketone Carboligation->Alpha-Hydroxy-Beta-Diketone Reduction Stereoselective Reduction Alpha-Hydroxy-Beta-Diketone->Reduction AAR_Enzyme Acetylacetoin Reductase (AAR) AAR_Enzyme->Reduction Alpha-Beta-Dihydroxy_Ketone Chiral alpha,beta-Dihydroxy Ketone Reduction->Alpha-Beta-Dihydroxy_Ketone

Chemo-enzymatic synthesis of a chiral alpha,beta-dihydroxy ketone.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of 3,4-dihydroxypentan-2-one isomers in the context of drug development is limited. However, the structurally similar compound, 3,4-dihydroxy-3-methyl-2-pentanone, isolated from the bacterium Bacillus subtilis, has been shown to induce systemic resistance in plants.[5] This suggests that small dihydroxyketones can act as signaling molecules.

The proposed mechanism for the induction of plant defense by 3,4-dihydroxy-3-methyl-2-pentanone involves the activation of the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) signaling pathways.[5] These pathways are crucial for a plant's response to a wide range of pathogens and insect herbivores. A simplified representation of this signaling cascade is presented below.

G Putative Signaling Pathway for Dihydroxyketone-Induced Plant Defense Dihydroxyketone 3,4-Dihydroxy-3-methyl-2-pentanone Receptor PAMP Receptor Dihydroxyketone->Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade JA_ET_Pathway Jasmonic Acid/ Ethylene (JA/ET) Pathway ROS_Burst->JA_ET_Pathway MAPK_Cascade->JA_ET_Pathway SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway Defense_Genes Expression of Defense-Related Genes JA_ET_Pathway->Defense_Genes SA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Induced systemic resistance pathway in plants.

While this pathway is specific to plant biology, it highlights the potential for small dihydroxyketones to interact with specific receptors and trigger downstream signaling events. In the context of drug development, this suggests that isomers of 3,4-dihydroxypentan-2-one could be screened for activity against a variety of mammalian receptor targets.

Logical Workflow for Isomer Discovery and Evaluation

The discovery and development of novel chiral molecules like the isomers of 3,4-dihydroxypentan-2-one for therapeutic applications follows a structured workflow. This process begins with the synthesis and characterization of the individual stereoisomers and progresses through biological screening to identify potential lead compounds.

G Workflow for Chiral Molecule Discovery and Evaluation Synthesis Stereoselective Synthesis of Isomers Purification Purification and Separation Synthesis->Purification Characterization Structural and Stereochemical Characterization (NMR, MS, Chiral HPLC) Purification->Characterization Screening High-Throughput Biological Screening Characterization->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Preclinical Preclinical Development Lead_Opt->Preclinical

Discovery and evaluation workflow for chiral molecules.

Conclusion and Future Directions

3,4-Dihydroxypentan-2-one and its isomers are simple chiral molecules with the potential to serve as valuable building blocks in organic synthesis and as leads in drug discovery. While a detailed historical account of their discovery and specific biological functions remains to be fully elucidated, the principles of stereoselective synthesis and the biological activity of analogous compounds provide a strong foundation for future research.

For professionals in drug development, the key takeaway is the importance of stereochemistry in biological activity. The chemo-enzymatic synthesis routes outlined in this guide offer a pathway to accessing individual stereoisomers of 3,4-dihydroxypentan-2-one for screening in a variety of biological assays. Future research should focus on the development of scalable, stereoselective synthetic routes and the systematic evaluation of the biological activities of each isomer to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Safety and Handling of (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific safety and toxicological data are available for (3S,4R)-3,4-dihydroxypentan-2-one. This guide is based on its known chemical properties, data from structurally related compounds, and general laboratory safety principles. It is intended for use by qualified researchers and professionals in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a polyhydroxylated ketone with potential applications in chemical synthesis and as a chiral building block in drug development. Due to the limited availability of specific safety data, a cautious approach based on the handling of analogous compounds and general chemical safety is imperative. This guide provides a summary of its known properties and outlines recommended safety and handling procedures.

Physicochemical and Toxicological Data

Limited experimental data is available for this compound. The information below is primarily derived from computational predictions and data for analogous compounds.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₅H₁₀O₃PubChem[1]
Molecular Weight 118.13 g/mol PubChem[1]
Appearance Assumed to be a colorless oil, based on analogous compounds.Inferred from related compounds[2]
IUPAC Name This compoundPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 118.062994177 DaPubChem[1]
Topological Polar Surface Area 57.5 ŲPubChem[1]

Toxicological Information:

No specific toxicological data for this compound has been found. Based on the safety data for the related compound 3,4-dihydroxy-2-butanone, which is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation, a cautious approach is warranted. The presence of hydroxyl and ketone functional groups suggests that it may act as an irritant.

Hazard Identification and GHS Classification (Predicted)

As no official GHS classification is available, a precautionary classification is recommended based on available information for similar compounds.

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Not Classified
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure Category 3H335: May cause respiratory irritation

Note: This classification is predictive and should be used for precautionary measures only.

Safety and Handling Guidelines

Adherence to standard laboratory safety protocols is essential when handling this compound.

4.1. Personal Protective Equipment (PPE)

A comprehensive hazard assessment should guide the selection of appropriate PPE.[3][4][5][6][7] The following are minimum recommendations:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[4][8]
Skin and Body Protection Laboratory coat. Closed-toe shoes and long pants are mandatory.[3][8]
Respiratory Protection If handling in a way that generates aerosols or vapors, use a certified respirator with an appropriate cartridge. Work should ideally be conducted in a fume hood.[4]

4.2. Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.[9]

  • Avoid inhalation of vapors or mists.

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory.[8][10]

  • Wash hands thoroughly after handling.[8][10]

  • Given the presence of hydroxyl groups, the compound may be hygroscopic. Handle in a dry environment and consider storage under an inert atmosphere.[11][12][13][14][15]

4.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • If the compound is determined to be air- or moisture-sensitive, store under an inert atmosphere (e.g., argon or nitrogen).[11][12][13][14][15]

4.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.5. Spill and Disposal

  • Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols (Generalized)

As no specific experimental protocols for the synthesis or use of this compound were found, a generalized workflow for handling a small-molecule compound in a research setting is provided below.

Workflow for Handling and Use in a Biological Assay:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Receive/Synthesize This compound characterization Characterization (NMR, MS, etc.) compound->characterization Verify Identity & Purity stock_prep Prepare Stock Solution (e.g., in DMSO) characterization->stock_prep dilution Serial Dilution stock_prep->dilution treatment Treat Cells/Target dilution->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Luminescence, Fluorescence) incubation->readout data_collection Data Collection readout->data_collection analysis Data Analysis (e.g., IC50 calculation) data_collection->analysis results Results & Interpretation analysis->results

Caption: Generalized experimental workflow for a small-molecule compound.

Potential Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving this compound have been documented in the context of drug development, many small-molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Compound This compound (Hypothetical Inhibitor) Compound->Kinase2 Inhibits Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical kinase signaling pathway inhibited by a small molecule.

References

Methodological & Application

Asymmetric Synthesis of (3S,4R)-3,4-dihydroxypentan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (3S,4R)-3,4-dihydroxypentan-2-one, a valuable chiral building block in organic synthesis. The synthesis is achieved through the highly efficient and stereoselective Sharpless asymmetric dihydroxylation of the readily available starting material, (E)-pent-3-en-2-one. This method offers excellent control over the stereochemistry at the C3 and C4 positions, yielding the desired diastereomer with high purity. This protocol is intended for use by researchers in academia and industry involved in the synthesis of complex chiral molecules for pharmaceutical and other applications.

Introduction

Chiral vicinal diols are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. The ability to synthesize these diols with high stereocontrol is a significant challenge in modern organic chemistry. The Sharpless asymmetric dihydroxylation has emerged as a powerful and reliable method for the enantioselective and diastereoselective synthesis of 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond.[3][4]

This application note details the synthesis of this compound via the Sharpless asymmetric dihydroxylation of (E)-pent-3-en-2-one using the commercially available reagent mixture AD-mix-α.[3] This pre-packaged mixture contains potassium osmate, a chiral ligand ((DHQ)₂PHAL), potassium ferricyanide as the re-oxidant, and potassium carbonate.[3] The use of AD-mix simplifies the experimental procedure and ensures high reproducibility.

Signaling Pathway and Reaction Mechanism

The Sharpless asymmetric dihydroxylation proceeds through a well-studied catalytic cycle. The key step involves the formation of a chiral osmate ester intermediate by the cycloaddition of osmium tetroxide, coordinated to the chiral ligand, to the alkene. Subsequent hydrolysis of this intermediate furnishes the desired diol and regenerates the osmium catalyst. The choice of the chiral ligand (dihydroquinine (DHQ) vs. dihydroquinidine (DHQD) derivatives) dictates the facial selectivity of the dihydroxylation. For the synthesis of this compound from (E)-pent-3-en-2-one, the (DHQ)₂PHAL ligand present in AD-mix-α directs the hydroxylation to the α-face of the alkene, yielding the desired stereoisomer.[5]

Sharpless_Asymmetric_Dihydroxylation cluster_0 Catalytic Cycle OsO4 OsO₄ Active_Catalyst Chiral Os(VIII) Complex OsO4->Active_Catalyst + Ligand Ligand Chiral Ligand ((DHQ)₂PHAL) Osmate_Ester Osmate(VI) Ester Intermediate Active_Catalyst->Osmate_Ester + Alkene [3+2] Cycloaddition Alkene (E)-pent-3-en-2-one Diol_Product This compound Osmate_Ester->Diol_Product Hydrolysis (H₂O) Reduced_Os Reduced Os(VI) Osmate_Ester->Reduced_Os Hydrolysis Reduced_Os->Active_Catalyst Reoxidation Reoxidant K₃[Fe(CN)₆] Oxidized_Reoxidant K₄[Fe(CN)₆] Reoxidant->Oxidized_Reoxidant e⁻

Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol

Materials:

  • (E)-pent-3-en-2-one (≥98%)

  • AD-mix-α

  • tert-Butanol (t-BuOH)

  • Water (H₂O), distilled or deionized

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Chiral HPLC or GC system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (e.g., 50 mL t-BuOH and 50 mL H₂O for a 10 mmol scale reaction).

  • Addition of Reagents: To the solvent mixture, add AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add (E)-pent-3-en-2-one (1 equivalent) to the cooled reaction mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to afford pure this compound.

Data Presentation

ParameterValue
Starting Material (E)-pent-3-en-2-one
Catalyst System AD-mix-α
Product This compound
Yield Typically >90%
Enantiomeric Excess (ee) Typically >95%
Diastereomeric Excess (de) Typically >95%

Note: The exact yield, ee, and de can vary depending on the reaction scale and purity of the starting materials. The values presented are typical for this class of substrates under optimized conditions.

Experimental Workflow

workflow start Start prep_reagents Prepare t-BuOH/H₂O and dissolve AD-mix-α and CH₃SO₂NH₂ start->prep_reagents cool Cool to 0 °C prep_reagents->cool add_substrate Add (E)-pent-3-en-2-one cool->add_substrate react Stir at 0 °C for 6-24h (Monitor by TLC) add_substrate->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry organic phase (MgSO₄) and concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Characterize product (NMR, Chiral HPLC/GC) purify->analyze end End analyze->end

Figure 2: Experimental workflow for the synthesis.

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of this compound. The use of the commercially available AD-mix-α simplifies the experimental setup and ensures high yields and stereoselectivities. This protocol is a valuable tool for researchers requiring access to this important chiral building block for applications in drug discovery and natural product synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-diols, such as dihydroxypentanones, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their defined stereochemistry is often essential for the desired therapeutic effect. Traditional chemical synthesis of these molecules can be complex, requiring multiple steps and often yielding racemic mixtures that necessitate challenging resolutions. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of enantiomerically pure diols. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral dihydroxypentanones, focusing on the asymmetric reduction of pentane-2,4-dione (acetylacetone).

The enzymatic reduction of a prochiral diketone like pentane-2,4-dione can yield different stereoisomers of the corresponding diol. The specific stereochemical outcome is determined by the enzyme's inherent stereopreference. By selecting the appropriate enzyme, it is possible to synthesize the desired chiral dihydroxypentanone with high stereoselectivity.

Data Presentation

The following tables summarize quantitative data from representative studies on the enzymatic synthesis of chiral dihydroxypentanones.

Table 1: Performance of an Engineered Ketoreductase in the Synthesis of (2R,4R)-Pentanediol

EnzymeSubstrateProductStereoselectivity (d.e.)Enantiomeric Excess (e.e.)Product ConcentrationReference
Engineered Ketoreductase (KRED) variantAcetylacetone (Pentane-2,4-dione)(2R,4R)-Pentanediol>99%>99%208 g/L[1]

d.e. = diastereomeric excess

Table 2: Bioreduction of 1,4-Diaryl-1,4-Diones using Alcohol Dehydrogenases (Illustrative for Diketone Reduction)

EnzymeSubstrateProductDiastereomeric Excess (de)Enantiomeric Excess (ee)ConversionReference
E. coli/RasADH1,4-diphenylbutane-1,4-dione(1S,4S)-1,4-diphenylbutane-1,4-diol98%>99%82% (48h)[2]
ADH-P2-D031,4-diphenylbutane-1,4-dione(1R,4R)-1,4-diphenylbutane-1,4-diol74%>99%69% (24h)[2]

While not pentanediones, these results demonstrate the capability of ADHs to perform stereoselective reductions of diketones to chiral diols.

Experimental Protocols

The following are detailed protocols for the key experiments in the enzymatic synthesis of chiral dihydroxypentanones.

Protocol 1: Whole-Cell Biocatalytic Reduction of Pentane-2,4-dione

This protocol is based on the principles of whole-cell biocatalysis using an engineered ketoreductase for the synthesis of (2R,4R)-pentanediol.

1. Materials and Reagents:

  • Recombinant E. coli cells expressing the desired ketoreductase (KRED) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase - GDH).

  • Pentane-2,4-dione (acetylacetone)

  • D-Glucose (for cofactor regeneration)

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, rotary evaporator).

  • Analytical equipment (Chiral GC or HPLC).

2. Enzyme Preparation (Whole-Cell Biocatalyst):

  • Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce the expression of the KRED and GDH genes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for a specified period (e.g., 12-16 hours).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). This cell suspension is the whole-cell biocatalyst.

3. Enzymatic Reaction:

  • In a temperature-controlled reaction vessel (e.g., a 250 mL baffled flask or a lab-scale bioreactor), combine the phosphate buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and the cofactor (e.g., 1 mM NADP⁺).

  • Add the whole-cell biocatalyst suspension to the reaction mixture.

  • Start the reaction by adding pentane-2,4-dione. For high concentrations, a neat substrate system can be employed where the substrate itself is the organic phase.[1]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

4. Product Isolation and Analysis:

  • Once the reaction has reached the desired conversion, terminate it by separating the cells from the reaction mixture by centrifugation.

  • Extract the supernatant or the entire reaction mixture with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol product.

  • Purify the product if necessary using column chromatography.

  • Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC analysis with a suitable chiral stationary phase.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Downstream Processing and Analysis recombinant_strain Recombinant E. coli Strain (KRED + GDH) cultivation Cultivation and Induction recombinant_strain->cultivation harvesting Harvesting and Washing cultivation->harvesting biocatalyst Whole-Cell Biocatalyst harvesting->biocatalyst reaction_setup Reaction Setup in Buffer biocatalyst->reaction_setup substrate_prep Substrate Preparation (Pentane-2,4-dione) substrate_prep->reaction_setup cofactor_regen Cofactor Regeneration System (Glucose, NADP+) cofactor_regen->reaction_setup bioreduction Bioreduction reaction_setup->bioreduction extraction Product Extraction bioreduction->extraction purification Purification extraction->purification analysis Chiral GC/HPLC Analysis purification->analysis final_product Chiral Dihydroxypentanone analysis->final_product

Caption: Experimental workflow for the enzymatic synthesis of chiral dihydroxypentanones.

Stereoselective_Reduction substrate Pentane-2,4-dione (prochiral) intermediate 4-Hydroxy-2-pentanone (chiral intermediate) substrate->intermediate + NADPH - NADP+ diol_RR (2R,4R)-Pentanediol intermediate->diol_RR + NADPH - NADP+ diol_SS (2S,4S)-Pentanediol intermediate->diol_SS + NADPH - NADP+ diol_meso (2R,4S)-Pentanediol (meso) intermediate->diol_meso + NADPH - NADP+ enzyme1 Engineered KRED (e.g., anti-Prelog) enzyme1->diol_RR enzyme2 Other KRED/ADH (e.g., Prelog) enzyme2->diol_SS

Caption: Stereoselective reduction of pentane-2,4-dione to chiral dihydroxypentanones.

References

Application Notes and Protocols for the Purification of (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (3S,4R)-3,4-dihydroxypentan-2-one, a chiral vicinal diol ketone of interest in synthetic and medicinal chemistry. Due to the absence of a single, comprehensive purification protocol for this specific molecule in publicly available literature, this guide synthesizes information from the purification of analogous chiral diols and ketones. The primary methods identified as suitable are chromatography and crystallization.

Introduction to Purification Strategies

This compound possesses two stereocenters and polar hydroxyl groups, which dictate the appropriate purification strategies. The choice of technique will depend on the scale of the purification, the nature of the impurities, and whether the goal is to isolate this specific stereoisomer from a mixture.

Key Purification Challenges:

  • Stereoisomer Separation: If the synthesis is not perfectly stereoselective, the crude product may contain other diastereomers or the enantiomer of the target molecule.

  • Polarity: The hydroxyl groups make the molecule polar, influencing solvent selection for both chromatography and crystallization.

  • Thermal Stability: The stability of the diol ketone at elevated temperatures should be considered, particularly for distillation and high-temperature recrystallization.

Chromatographic Purification

Flash column chromatography is a standard and effective method for the purification of polar organic molecules like this compound. For the separation of stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Flash Column Chromatography for General Purification

This technique is suitable for removing non-isomeric impurities from the crude reaction mixture.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of polar compounds.

  • Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

    • Initial trials can begin with a 9:1 hexane:ethyl acetate (v/v) mixture, gradually increasing the proportion of ethyl acetate to increase polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with a wide range of polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Chromatography:

flash_chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Select_Stationary_Phase Select Stationary Phase (Silica Gel) Select_Mobile_Phase Select Mobile Phase (Hexane/Ethyl Acetate) Select_Stationary_Phase->Select_Mobile_Phase Pack_Column Pack Column Select_Mobile_Phase->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Column Elute Column Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure (3S,4R)-3,4- dihydroxypentan-2-one Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound via flash column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

For separating this compound from its other stereoisomers, chiral HPLC is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol:

  • Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available. For diols and ketones, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are often effective. Column screening is typically required to find the optimal stationary phase.

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Reversed Phase: Mixtures of water or buffered aqueous solutions with acetonitrile or methanol.

    • The choice of mobile phase will depend on the CSP and the solubility of the compound.

  • Method Development:

    • Inject an analytical-scale sample of the stereoisomeric mixture to determine the retention times and resolution of the stereoisomers.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation.

  • Preparative Separation:

    • Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and sample loading accordingly.

    • Collect the fractions corresponding to each stereoisomer.

  • Product Isolation:

    • Evaporate the mobile phase from the collected fractions to isolate the pure stereoisomers.

Logical Flow for Chiral HPLC Method Development:

chiral_hplc Start Stereoisomeric Mixture of 3,4-dihydroxypentan-2-one Select_CSP Select Chiral Stationary Phase (CSP) Start->Select_CSP Select_Mobile_Phase Select Mobile Phase Mode (Normal/Reversed) Select_CSP->Select_Mobile_Phase Analytical_Injection Analytical Scale Injection Select_Mobile_Phase->Analytical_Injection Evaluate_Separation Evaluate Resolution and Retention Analytical_Injection->Evaluate_Separation Optimization Optimize Mobile Phase & Flow Rate Evaluate_Separation->Optimization If not baseline separated Scale_Up Scale Up to Preparative HPLC Evaluate_Separation->Scale_Up If baseline separated Optimization->Analytical_Injection Re-evaluate Collect_Fractions Collect Separated Stereoisomer Fractions Scale_Up->Collect_Fractions Isolate_Product Isolate Pure (3S,4R) Isomer Collect_Fractions->Isolate_Product Pure_Product Pure (3S,4R)-3,4- dihydroxypentan-2-one Isolate_Product->Pure_Product

Caption: Decision-making workflow for developing a chiral HPLC separation method.

Crystallization-Based Purification

Crystallization can be a highly effective and scalable method for purifying this compound, particularly if the crude product is of relatively high purity. For separating stereoisomers, diastereomeric salt formation can be employed if the molecule has an appropriate functional group for salt formation, or if it can be derivatized.

Recrystallization for General Purification

This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for polar compounds include water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof (e.g., ethanol/water, acetone/hexane).

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals. Slow cooling generally leads to larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diastereomeric Salt Formation for Chiral Resolution

This technique involves reacting the racemic or diastereomeric mixture of the diol ketone (or a suitable derivative) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. This method is more applicable if the dihydroxypentanone is derivatized to contain an acidic or basic functional group.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the purification of this compound. The following table provides a template for recording such data during methods development.

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Recovery (%)Conditions
Flash Chromatographye.g., 75e.g., >95e.g., 80-Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient
Chiral HPLCe.g., 95 (isomeric mixture)e.g., >99 (single isomer)e.g., 40 (for the desired isomer)e.g., 85 (of the desired isomer)CSP: e.g., Chiralcel OD-H; Mobile Phase: e.g., Hexane/Isopropanol (90:10)
Recrystallizatione.g., 90e.g., >98e.g., 70-Solvent: e.g., Ethanol/Water

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For general purification from non-isomeric impurities, flash column chromatography and recrystallization are recommended. For the critical separation of stereoisomers, chiral HPLC is the most powerful technique. The protocols and data templates provided in these application notes serve as a comprehensive guide for developing a robust and efficient purification strategy for this and structurally related chiral molecules.

Chiral Separation of 3,4-dihydroxypentan-2-one Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

This document provides a detailed methodology for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific established application note for this compound, this protocol is based on established principles for the chiral resolution of small, polar, polyhydroxy compounds. A screening approach utilizing polysaccharide-based chiral stationary phases (CSPs) is recommended, followed by method optimization. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

3,4-dihydroxypentan-2-one is a chiral molecule with two stereocenters, making the separation of its enantiomers crucial for pharmacological and toxicological studies. Enantiomers of a chiral drug can exhibit significantly different biological activities.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including those with polar functional groups.

This application note outlines a systematic approach to developing a robust HPLC method for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers.

Recommended Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector. A UV detector is suitable if the molecule possesses a chromophore; otherwise, an RI detector is necessary for non-UV active compounds.

  • Chiral Stationary Phases (CSPs): It is recommended to screen a selection of polysaccharide-based CSPs.

    • Cellulose-based: e.g., Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® AS-H

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).

  • Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA) for mobile phase modification.

  • Analyte: A racemic mixture of 3,4-dihydroxypentan-2-one dissolved in a suitable solvent (e.g., mobile phase).

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of racemic 3,4-dihydroxypentan-2-one at a concentration of 1 mg/mL in the initial mobile phase composition. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.

Initial Screening Protocol

A screening protocol using multiple CSPs and mobile phases is the most efficient way to identify a suitable separation method.

Screening Conditions:

  • Columns:

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phases (Isocratic):

    • Normal Phase:

      • n-Hexane / Isopropanol (90:10, v/v)

      • n-Hexane / Ethanol (85:15, v/v)

    • Polar Organic Mode:

      • Acetonitrile / Methanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (if applicable) or Refractive Index.

  • Injection Volume: 10 µL

Method Optimization

Once partial separation is observed on a particular column and mobile phase combination, the method can be optimized to improve resolution (Rs).

  • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., IPA, EtOH) to the weak solvent (e.g., n-Hexane). Decreasing the percentage of the strong solvent generally increases retention and can improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

  • Temperature: Varying the column temperature can affect enantioselectivity. Both sub-ambient and elevated temperatures can be explored.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

Optimized Hypothetical Protocol

Based on the principles of separating small polar molecules, the following is a hypothetical optimized method.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C

  • Detection: Refractive Index (RI)

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes representative quantitative data that could be expected from the optimized hypothetical protocol.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min) 12.514.2
Resolution (R_s) \multicolumn{2}{c
Selectivity Factor (α) \multicolumn{2}{c
Tailing Factor (T) 1.11.2

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_racemate Prepare Racemic 3,4-dihydroxypentan-2-one Solution (1 mg/mL) prep_working Dilute to Working Standard (0.1 mg/mL) prep_racemate->prep_working hplc_inject Inject Sample onto HPLC prep_working->hplc_inject hplc_separate Chiral Separation on CSP hplc_inject->hplc_separate hplc_detect Detect Enantiomers (UV/RI) hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_quantify Quantify Peaks (t_R, Area) data_acquire->data_quantify data_calculate Calculate Resolution (Rs) and Selectivity (α) data_quantify->data_calculate

Caption: Workflow for the chiral separation of 3,4-dihydroxypentan-2-one.

Method Development Logic

G cluster_optimization Optimization Parameters start Start: Chiral Method Development screen_cols Screen CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) start->screen_cols screen_mp Screen Mobile Phases (Normal, Polar Organic) screen_cols->screen_mp eval_sep Evaluate Separation screen_mp->eval_sep no_sep No Separation: Try Different CSPs/Modes eval_sep->no_sep No partial_sep Partial Separation eval_sep->partial_sep Yes baseline_sep Baseline Separation: Method Finalized eval_sep->baseline_sep Rs > 1.5 optimize Optimize Method opt_mp Adjust Mobile Phase Ratio optimize->opt_mp no_sep->screen_cols partial_sep->optimize opt_flow Modify Flow Rate opt_mp->opt_flow opt_temp Vary Column Temperature opt_flow->opt_temp opt_temp->eval_sep

Caption: Logical workflow for chiral HPLC method development.

Conclusion

This application note provides a comprehensive and systematic protocol for the chiral separation of 3,4-dihydroxypentan-2-one enantiomers by HPLC. By employing a screening approach with polysaccharide-based chiral stationary phases and subsequent method optimization, a robust and reliable separation can be achieved. The provided hypothetical data and detailed experimental procedures serve as a valuable starting point for researchers in the field.

References

(3S,4R)-3,4-dihydroxypentan-2-one: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(3S,4R)-3,4-dihydroxypentan-2-one , a stereochemically defined dihydroxy ketone, presents a valuable platform for the synthesis of complex chiral molecules. Its inherent stereocenters at the C3 and C4 positions make it an attractive starting material for the construction of a variety of organic compounds with high stereochemical control. This application note provides an overview of its potential applications, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
IUPAC Name This compound
CAS Number 118994-78-8

Applications in Asymmetric Synthesis

The strategic placement of the ketone and two hydroxyl groups in this compound allows for a range of stereoselective transformations. These include, but are not limited to, the synthesis of substituted tetrahydrofurans, chiral diols, and other valuable intermediates for natural product and pharmaceutical synthesis.

Synthesis of Chiral Tetrahydrofurans

Substituted tetrahydrofurans are common structural motifs in many natural products and biologically active compounds. This compound can serve as a precursor to these heterocycles through a sequence of reduction and cyclization.

Experimental Workflow for Tetrahydrofuran Synthesis

workflow start This compound reduction Diastereoselective Reduction start->reduction NaBH4, MeOH protection Hydroxyl Protection (e.g., as silyl ether) reduction->protection TBDMSCl, Imidazole cyclization Intramolecular Cyclization protection->cyclization Acid or Base Catalyst end Substituted Tetrahydrofuran cyclization->end

Caption: General workflow for the synthesis of substituted tetrahydrofurans.

Protocol: Diastereoselective Reduction and Cyclization

This protocol outlines a general procedure for the conversion of this compound to a substituted tetrahydrofuran.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride)

  • Anhydrous solvents and reagents

Procedure:

  • Diastereoselective Reduction:

    • Dissolve this compound (1.0 eq) in methanol at 0 °C.

    • Slowly add sodium borohydride (1.1 eq) in portions.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of acetone.

    • Remove the solvent under reduced pressure to obtain the crude pentane-2,3,4-triol.

  • Hydroxyl Protection:

    • Dissolve the crude triol in dichloromethane.

    • Add imidazole (2.5 eq) followed by TBDMSCl (2.2 eq).

    • Stir the mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the protected triol.

  • Intramolecular Cyclization:

    • The specific conditions for cyclization will depend on the nature of the protecting groups and the desired regioselectivity. Acidic or basic conditions can be employed to facilitate the intramolecular ring closure to form the tetrahydrofuran ring.

Quantitative Data (Hypothetical):

StepReagents and ConditionsProductYield (%)Diastereomeric Ratio
1NaBH₄, MeOH, 0 °C to rtPentane-2,3,4-triol>95>95:5
2TBDMSCl, Imidazole, DCM, rtProtected Triol85-90-
3p-TsOH, DCM, rtSubstituted Tetrahydrofuran75-85>98:2
Synthesis of Chiral 1,2,3-Triols

The reduction of the ketone functionality in this compound provides access to chiral pentane-2,3,4-triols. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to the selective formation of either the syn or anti diastereomer with respect to the existing hydroxyl groups.

Reaction Scheme for Diastereoselective Reduction

Caption: Diastereoselective reduction of this compound.

Protocol: Chelation-Controlled Reduction

This protocol describes a general method for a chelation-controlled reduction to favor the syn-diol product.

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

Procedure:

  • Suspend anhydrous ZnCl₂ (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Stir the mixture at room temperature for 30 minutes to allow for chelate formation.

  • Cool the reaction mixture to -78 °C.

  • Add NaBH₄ (1.5 eq) in one portion.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

Reducing AgentConditionsProduct Diastereomeric Ratio (syn:anti)Yield (%)
Zn(BH₄)₂Et₂O, -78 °C>90:1085-95
NaBH₄, CeCl₃MeOH, -78 °C<10:9090-98

Conclusion

This compound is a promising chiral building block for the stereoselective synthesis of a variety of valuable organic molecules. The presence of multiple functional groups allows for diverse chemical transformations, enabling the construction of complex stereochemical architectures. The protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this versatile chiral synthon. Further investigation into its reactivity and applications is warranted and is expected to contribute significantly to the field of asymmetric synthesis.

Application Note: Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(3S,4R)-3,4-Dihydroxypentan-2-on ist ein Keto-Diol, dessen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) aufgrund seiner polaren Hydroxyl- und Ketongruppen eine Herausforderung darstellt. Diese funktionellen Gruppen führen zu einer geringen Flüchtigkeit und thermischen Instabilität, was eine direkte GC-MS-Analyse unpraktikabel macht.[1][2] Die Derivatisierung ist ein entscheidender Schritt, um diese Moleküle in flüchtigere und thermisch stabilere Analoga umzuwandeln, die für die GC-MS-Analyse geeignet sind.[1][2]

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die zweistufige Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on, bestehend aus Methoximierung der Ketogruppe, gefolgt von der Silylierung der Hydroxylgruppen. Dieser Ansatz minimiert die Bildung von Tautomeren und stellt die Bildung eines einzigen, stabilen Derivats sicher, was zu einer verbesserten chromatographischen Auflösung und empfindlichen Detektion führt.

Chemische Struktur des Analyten

Abbildung 1: Chemische Struktur von (3S,4R)-3,4-Dihydroxypentan-2-on.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Derivatisierung und anschließende GC-MS-Analyse ist im Folgenden dargestellt.

workflow start Probenvorbereitung (Trocknung) methoximation Methoximierung start->methoximation Schritt 1 silylation Silylierung methoximation->silylation Schritt 2 gcms_analysis GC-MS-Analyse silylation->gcms_analysis Schritt 3

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Detaillierte experimentelle Protokolle

Materialien und Reagenzien
  • (3S,4R)-3,4-Dihydroxypentan-2-on Standard

  • Methoxyaminhydrochlorid (MeOx)

  • Pyridin (wasserfrei)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • 1% Trimethylchlorsilan (TMCS) in MSTFA (optionaler Katalysator)

  • Lösungsmittel (z. B. Acetonitril, Ethylacetat)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Zentrifuge

Protokoll 1: Zweistufige Derivatisierung (Methoximierung-Silylierung)

Dieses Protokoll ist für die Derivatisierung von Proben optimiert, die sowohl Keto- als auch Hydroxylgruppen enthalten.

  • Probenvorbereitung:

    • Die Probe, die (3S,4R)-3,4-Dihydroxypentan-2-on enthält, in einem Reaktionsgefäß zur Trockne eindampfen (z. B. unter einem sanften Stickstoffstrom oder durch Lyophilisierung). Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit den Silylierungsreagenzien reagiert.[3]

  • Methoximierung:

    • Eine 20 mg/ml Lösung von Methoxyaminhydrochlorid in wasserfreiem Pyridin herstellen.

    • 50 µl der Methoxyaminhydrochlorid-Lösung in das trockene Probengefäß geben.

    • Das Gefäß fest verschließen und kurz vortexen.

    • Die Probe für 90 Minuten bei 30 °C inkubieren.[4]

  • Silylierung:

    • Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

    • 80 µl MSTFA (optional mit 1 % TMCS als Katalysator) in das Gefäß geben.[5]

    • Das Gefäß fest verschließen und kurz vortexen.

    • Die Probe für 30 Minuten bei 37 °C inkubieren.[4]

  • Analyse:

    • Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

    • Die derivatisierte Probe kann direkt in das GC-MS-System injiziert werden.

GC-MS-Analysebedingungen

Die folgenden Parameter können als Ausgangspunkt für die Entwicklung einer spezifischen Methode verwendet werden.

ParameterEmpfohlener Wert
GC-Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke (oder äquivalent)
Injektor-Temperatur 250 °C
Injektionsmodus Split (z. B. 10:1)
Injektionsvolumen 1 µl
Trägergas Helium, konstante Flussrate von 1 ml/min
Ofentemperaturprogramm Anfangstemperatur 70 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten)
Transferlinien-Temperatur 280 °C
Ionenquellentemperatur 230 °C
Ionisationsenergie 70 eV
Massenscanbereich m/z 50-500
Scan-Modus Full Scan und/oder Selected Ion Monitoring (SIM)

Quantitative Daten und erwartete Ergebnisse

Die Derivatisierung von (3S,4R)-3,4-Dihydroxypentan-2-on führt zur Bildung von (3S,4R)-3,4-Bis(trimethylsilyloxy)pentan-2-on-methoxim. Die folgende Tabelle fasst die erwarteten quantitativen Daten für das derivatisierte Produkt zusammen.

EigenschaftErwarteter Wert
Molekülformel des Derivats C12H29NO3Si2
Molekulargewicht des Derivats 303.5 g/mol
Erwartete Retentionszeit Abhängig vom spezifischen GC-System und den Bedingungen
Charakteristische Massenfragmente (m/z) 73 (Si(CH3)3)+, 116, 147, M-15 (Verlust von CH3)

Hinweis: Die Retentionszeit und die relative Intensität der Massenfragmente können je nach den verwendeten Instrumenten und Bedingungen variieren.

Diagramm des Derivatisierungsprozesses

Das folgende Diagramm veranschaulicht die chemischen Umwandlungen während des zweistufigen Derivatisierungsprozesses.

derivatization_pathway cluster_reagents Reagenzien start (3S,4R)-3,4-dihydroxypentan-2-on (Keto-Diol) methoxime Methoxim-Intermediat start->methoxime + reagent1 final_product Silyliertes Methoxim-Derivat (GC-MS-geeignet) methoxime->final_product + reagent2 reagent1 Methoxyamin HCl in Pyridin reagent2 MSTFA (+/- TMCS)

Abbildung 3: Chemischer Weg der Derivatisierung.

Fehlerbehebung

ProblemMögliche UrsacheLösung
Geringe Derivatisierungsausbeute Vorhandensein von Wasser in der Probe.Stellen Sie sicher, dass die Probe vor der Derivatisierung vollständig trocken ist.
Unzureichende Menge an Derivatisierungsreagenz.Verwenden Sie einen Überschuss an Derivatisierungsreagenzien.
Mehrere Peaks für den Analyten Unvollständige Methoximierung, was zu Tautomeren führt.Erhöhen Sie die Inkubationszeit oder -temperatur für die Methoximierung.
Schlechte Peakform Adsorption des Analyten an aktiven Stellen im GC-System.Stellen Sie sicher, dass das GC-System ordnungsgemäß gewartet und die Säule konditioniert ist.
Kein Peak detektiert Zersetzung des Derivats.Analysieren Sie die Probe so bald wie möglich nach der Derivatisierung. Überprüfen Sie die Injektor- und Transferlinientemperaturen.

Fazit

Die hier beschriebene zweistufige Derivatisierungsmethode der Methoximierung gefolgt von der Silylierung ist ein robuster und effektiver Ansatz für die GC-MS-Analyse von (3S,4R)-3,4-Dihydroxypentan-2-on. Durch die Umwandlung des polaren Analyten in ein flüchtiges und thermisch stabiles Derivat ermöglicht dieses Protokoll eine zuverlässige Identifizierung und Quantifizierung. Die bereitgestellten detaillierten Protokolle, Tabellen mit quantitativen Daten und Diagramme dienen als umfassende Anleitung für Forscher, die an der Analyse von Keto-Diolen und ähnlichen polaren Molekülen beteiligt sind.

References

Application Notes and Protocols for the Synthesis of Flavor Compounds from (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective use of the chiral building block, (3S,4R)-3,4-dihydroxypentan-2-one, in the synthesis of valuable furanone flavor compounds. While direct synthesis from this specific precursor is not widely documented, this document outlines a scientifically plausible synthetic pathway based on established chemical transformations. The protocols provided are adapted from well-established procedures for analogous reactions.

Introduction to this compound as a Chiral Precursor

This compound is a chiral molecule belonging to the class of polyhydroxy ketones.[1] Its stereochemically defined structure makes it an attractive starting material in the "chiral pool" approach to asymmetric synthesis. The presence of a vicinal diol and a ketone functionality offers multiple reaction sites for chemical modification, opening avenues for the synthesis of complex chiral molecules, including potent flavor compounds.

Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), are highly sought-after flavor compounds due to their complex and desirable sensory profiles, which range from caramel and strawberry to maple syrup and curry.[2][3][4][5][6] The chirality of these molecules can significantly influence their odor perception, making enantioselective synthesis a key goal in flavor chemistry.

Proposed Synthetic Pathway

A plausible two-step synthetic route is proposed for the conversion of this compound to a substituted furanone flavor compound. This pathway involves an initial oxidation of the vicinal diol to a triketone, followed by an intramolecular cyclization.

G start This compound oxidation Oxidation of Vicinal Diol start->oxidation intermediate Pentane-2,3,4-trione cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Furanone oxidation->intermediate cyclization->product

Caption: Proposed synthetic pathway from this compound.

Application Notes

The synthesis of high-impact flavor compounds often requires precise control over stereochemistry to achieve the desired sensory profile. The use of chiral precursors like this compound offers an efficient strategy to introduce chirality into the final product. The proposed pathway leverages the inherent functionality of the starting material to construct the furanone ring system, a common scaffold in many important flavorants.

Significance of Chiral Furanones in Flavor Chemistry

Many furanones are key food odorants, often formed during the Maillard reaction, and contribute significantly to the aroma of a wide range of foods, including fruits, coffee, and cooked meats.[2][3][4] Sotolon, for instance, is a potent flavor compound with a characteristic curry-like aroma at high concentrations and a maple syrup or burnt sugar note at lower concentrations.[5] Furaneol is known for its sweet, caramel, and strawberry-like aroma.[7] The sensory properties of these compounds are often enantiomer-dependent. For example, (S)-sotolon has a much lower odor threshold and a different aroma profile compared to its (R)-enantiomer.[5]

Data Presentation: Sensory Properties of Target Furanone Flavor Compounds

The following table summarizes the sensory properties of two key furanone flavor compounds that could potentially be synthesized or have their synthesis informed by the proposed pathway.

Flavor CompoundCommon NameCAS NumberOdor ThresholdSensory Descriptors
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol®, Strawberry furanone3658-77-30.1 ppm in syrup base[8]Sweet, fruity, caramel, cotton candy, strawberry, pineapple-like[7][8]
3-Hydroxy-4,5-dimethyl-2(5H)-furanoneSotolon, Caramel furanone28664-35-90.01 ppb in raw sugar[8]Maple syrup, caramel, burnt sugar, curry, nutty, spicy[5][8]

Experimental Protocols

The following protocols are detailed methodologies for the proposed two-step synthesis. These are generalized procedures and may require optimization for the specific substrate.

Protocol 1: Oxidation of this compound to Pentane-2,3,4-trione

This protocol describes the oxidation of the vicinal diol functionality to an α-diketone, resulting in the formation of a triketone. The Swern oxidation is a reliable method for this transformation under mild conditions.[9][10][11][12]

Experimental Workflow: Swern Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification prep1 Dissolve oxalyl chloride in DCM at -78 °C prep2 Add DMSO solution dropwise prep1->prep2 react1 Add this compound solution dropwise prep2->react1 react2 Stir for 30 min at -78 °C react1->react2 react3 Add triethylamine dropwise react2->react3 react4 Warm to room temperature react3->react4 workup1 Quench with water react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for the Swern oxidation of the diol.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture.

  • Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude pentane-2,3,4-trione.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization of Pentane-2,3,4-trione to a Substituted Furanone

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of the synthesized triketone to form a furanone ring. The specific furanone formed will depend on the cyclization pathway.

Experimental Workflow: Acid-Catalyzed Cyclization

G cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification react1 Dissolve pentane-2,3,4-trione in a suitable solvent (e.g., toluene) react2 Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) react1->react2 react3 Heat the mixture to reflux with a Dean-Stark trap react2->react3 react4 Monitor reaction progress by TLC react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Neutralize with saturated NaHCO3 solution workup1->workup2 workup3 Extract with an organic solvent (e.g., ethyl acetate) workup2->workup3 workup4 Dry the organic layer and concentrate workup3->workup4 workup5 Purify by column chromatography or distillation workup4->workup5

Caption: Workflow for the intramolecular cyclization of the triketone.

Materials:

  • Pentane-2,3,4-trione (from Protocol 1)

  • Toluene or another suitable aprotic solvent

  • p-Toluenesulfonic acid (p-TsOH) or another Brønsted acid catalyst

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate or another suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the purified pentane-2,3,4-trione (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude furanone by flash column chromatography or distillation under reduced pressure.

Expected Yields and Product Characterization

The following table provides estimated yields for the proposed synthetic steps, based on typical efficiencies of these reaction types. Actual yields may vary and depend on optimization.

Reaction StepTransformationTypical Yield Range (%)
1. OxidationDiol to Triketone70-90%
2. CyclizationTriketone to Furanone60-80%

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure. Chiral HPLC or GC can be used to determine the enantiomeric purity of the final product.

Conclusion

The proposed synthetic route offers a promising approach for the utilization of this compound as a chiral starting material for the synthesis of valuable furanone flavor compounds. The detailed protocols provide a solid foundation for researchers to explore this pathway and potentially develop novel, enantiomerically enriched flavor ingredients for the food, beverage, and pharmaceutical industries. Further research and optimization of these protocols are encouraged to maximize yields and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Synthesis of Dihydroxypentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of dihydroxypentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing dihydroxypentanone?

A1: The synthesis of dihydroxypentanone, a chiral diol, can be effectively achieved through a chemoenzymatic or a multi-enzyme cascade approach. A common strategy involves a two-step enzymatic cascade. The first step is an aldol addition reaction to form a precursor dihydroxyketone, followed by a stereoselective reduction of the ketone to yield the final dihydroxypentanone product. Enzymes such as Dihydroxyacetone Phosphate (DHAP)-dependent aldolases are instrumental in forming the initial C-C bond.[1][2][3] Subsequently, ketoreductases (KREDs) or alcohol dehydrogenases are employed to reduce the ketone group, establishing the desired stereochemistry of the final diol.[4][5]

Q2: How do I select the appropriate enzyme for my synthesis?

A2: Enzyme selection is critical for achieving high yield and stereoselectivity. For the initial aldol addition, DHAP-dependent aldolases are a good starting point due to their ability to form vicinal diols.[1] For the subsequent reduction step, a screening of commercially available ketoreductases is recommended to find an enzyme with high activity and selectivity for your specific dihydroxyketone intermediate.[6] Factors to consider include the enzyme's substrate specificity, stereoselectivity (for producing the desired (R)- or (S)-enantiomer), and stability under your proposed reaction conditions.

Q3: What are the critical parameters to optimize in the reaction?

A3: Key parameters for optimization include:

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These should be determined for the specific enzymes you are using.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition, reducing the reaction rate. Conversely, very low concentrations may result in a slow reaction.[7]

  • Enzyme Loading: The amount of enzyme will directly impact the reaction rate. This needs to be optimized to balance reaction time and cost.

  • Cofactor Regeneration: Many ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system is crucial for driving the reaction to completion and is more economically feasible than adding stoichiometric amounts of the expensive cofactor.[8][9][10]

  • Solvent: While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents can sometimes improve substrate solubility and reaction kinetics. However, the effect of organic solvents on enzyme stability must be assessed.

Q4: Is it better to use whole cells or isolated enzymes?

A4: Both whole-cell and isolated enzyme systems have their advantages and disadvantages. Whole-cell systems can be more cost-effective as they contain the necessary enzymes and cofactor regeneration machinery.[11] This eliminates the need for costly enzyme purification and the external addition of cofactors. However, side reactions from other cellular enzymes can occur, and transport of the substrate and product across the cell membrane may be a limiting factor. Isolated enzymes offer a "cleaner" reaction system with fewer side products but require enzyme purification and an external cofactor regeneration system.[8][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive enzyme- Verify enzyme activity with a standard substrate. - Ensure proper storage and handling of the enzyme.
Incorrect reaction conditions- Optimize pH, temperature, and buffer components for your specific enzyme.
Substrate or product inhibition- Perform initial rate kinetics at varying substrate concentrations to identify inhibition. - Consider a fed-batch or continuous-flow reactor setup to maintain low substrate/product concentrations.[13][14]
Cofactor limitation- Ensure the cofactor (NADH/NADPH) is present in sufficient concentration. - Implement an efficient cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol with a suitable dehydrogenase).[8][9][12]
Low Stereoselectivity Sub-optimal enzyme choice- Screen a panel of different enzymes (e.g., various ketoreductases) to find one with higher stereoselectivity for your substrate.[6]
Racemization of product- Check the stability of the chiral product under the reaction and work-up conditions.
Incorrect reaction conditions- Varying the reaction temperature or pH can sometimes influence the stereochemical outcome of an enzymatic reaction.
Enzyme Instability/Precipitation Harsh reaction conditions- Operate within the enzyme's optimal pH and temperature range. - Avoid extreme temperatures during work-up.
Presence of organic solvents- If using a co-solvent, screen for its compatibility with the enzyme. - Consider immobilizing the enzyme to improve its stability.
Protease contamination- If using a crude cell lysate, consider adding a protease inhibitor cocktail.
Incomplete Conversion Unfavorable reaction equilibrium- For reversible reactions, consider strategies to remove one of the products to drive the equilibrium towards product formation.
Enzyme deactivation over time- Monitor enzyme activity over the course of the reaction. - Consider a fed-batch addition of the enzyme.
Insufficient cofactor regeneration- Ensure the cofactor regeneration system is robust and not rate-limiting.[8][9]

Experimental Protocols

General Protocol for Two-Step Enzymatic Synthesis of Dihydroxypentanone

This protocol describes a general procedure that can be adapted and optimized for the specific synthesis of dihydroxypentanone.

Step 1: Aldol Addition using a Dihydroxyacetone Phosphate (DHAP) Aldolase

  • Reaction Setup:

    • Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add the aldehyde substrate (e.g., glyceraldehyde) to a final concentration of 50-100 mM.

    • Add dihydroxyacetone phosphate (DHAP) in a slight molar excess (e.g., 1.2 equivalents).

    • Initiate the reaction by adding the DHAP aldolase (e.g., fructose-1,6-bisphosphate aldolase) to a final concentration of 1-5 mg/mL.[2][3]

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, or TLC).

  • Work-up:

    • Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., an organic solvent like acetonitrile or by heat inactivation).

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant containing the dihydroxyketone intermediate can be used directly in the next step or purified if necessary.

Step 2: Ketoreduction using a Ketoreductase (KRED)

  • Reaction Setup:

    • To the solution containing the dihydroxyketone intermediate, add the ketoreductase (KRED) (e.g., 1-10% w/w of the substrate).

    • Add the cofactor, NADPH or NADH (e.g., 0.1-1 mM).

    • Add the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH). Add glucose in a molar excess (e.g., 1.5 equivalents) and a catalytic amount of GDH.[8][12]

  • Reaction Conditions:

    • Adjust the pH to the optimum for the KRED and GDH (typically around pH 7.0).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction for the formation of dihydroxypentanone and the consumption of the intermediate.

  • Work-up and Purification:

    • Terminate the reaction as described in Step 1.

    • Remove the enzymes by centrifugation or filtration.

    • The aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the dihydroxypentanone.

    • The organic extracts can be dried, concentrated, and the product purified by techniques such as column chromatography.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Enzymatic Diol Synthesis

ParameterAldolase ReactionKetoreductase ReactionReference
Enzyme Type DHAP AldolaseKetoreductase (KRED)[1][6]
Substrates Aldehyde, DHAPDihydroxyketone[3]
Typical pH 7.0 - 8.56.5 - 7.5
Typical Temperature (°C) 25 - 4025 - 37
Cofactor NoneNADH or NADPH[8]
Cofactor Regeneration N/AGlucose/GDH, Isopropanol/ADH[8][12]
Typical Substrate Conc. (mM) 50 - 20010 - 500[12]
Typical Conversion (%) >90>95[12]
Typical Enantiomeric Excess (%) N/A>99[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Aldol Addition cluster_step2 Step 2: Ketoreduction s1_start Prepare Reaction Mixture (Buffer, Aldehyde, DHAP) s1_enzyme Add DHAP Aldolase s1_start->s1_enzyme s1_reaction Incubate (25-37°C, gentle agitation) s1_enzyme->s1_reaction s1_monitor Monitor Reaction Progress (HPLC/GC) s1_reaction->s1_monitor s1_quench Quench Reaction & Remove Enzyme s1_monitor->s1_quench s1_product Intermediate: Dihydroxyketone s1_quench->s1_product s2_start Add KRED, Cofactor (NADPH), & Regeneration System (Glucose/GDH) s1_product->s2_start To next step s2_reaction Incubate (30°C, gentle agitation) s2_start->s2_reaction s2_monitor Monitor Reaction Progress (HPLC/GC) s2_reaction->s2_monitor s2_quench Quench Reaction & Remove Enzymes s2_monitor->s2_quench s2_extract Product Extraction (e.g., Ethyl Acetate) s2_quench->s2_extract s2_purify Purification (Column Chromatography) s2_extract->s2_purify s2_final Final Product: Dihydroxypentanone s2_purify->s2_final

Caption: Experimental workflow for the two-step enzymatic synthesis of dihydroxypentanone.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inactive Enzyme start->cause1 cause2 Sub-optimal Conditions start->cause2 cause3 Substrate/Product Inhibition start->cause3 cause4 Cofactor Limitation start->cause4 sol1 Verify enzyme activity & storage cause1->sol1 sol2 Optimize pH, temperature, & buffer cause2->sol2 sol3 Lower substrate conc. or use fed-batch cause3->sol3 sol4 Ensure efficient cofactor regeneration system cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in enzymatic synthesis.

References

Stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance and educational purposes. Specific experimental data on the stability and degradation of (3S,4R)-3,4-dihydroxypentan-2-one is limited in publicly available literature. Therefore, the quantitative data and specific degradation products described herein are illustrative examples based on the chemical structure and general principles of forced degradation studies. Researchers should validate these findings with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

This compound is a polyhydroxylated ketone, also known as a keto-diol.[1][2][3] Its stability is critical for drug development professionals as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding its stability profile under various conditions ensures the safety, efficacy, and shelf-life of a potential drug product.

Q2: What are the primary chemical liabilities of this molecule?

The structure of this compound contains a ketone and two secondary hydroxyl groups. This combination makes it susceptible to several degradation pathways:

  • Oxidation: The secondary alcohol groups can be oxidized.[4][5][6][7]

  • Dehydration: Under acidic or thermal stress, the vicinal diols can undergo dehydration.[8][9][10]

  • Keto-enol Tautomerism: The ketone group can undergo tautomerization, which may lead to epimerization at the C3 position under certain pH conditions.[11]

  • Rearrangement: Acid-catalyzed rearrangement of the α-hydroxy ketone (α-ketol rearrangement) is possible.[12]

Q3: What analytical methods are recommended for stability testing?

Due to its polar nature, reversed-phase high-performance liquid chromatography (RP-HPLC) with aqueous mobile phases is a common choice. However, retaining and separating this compound and its polar degradants can be challenging.[13][14] Techniques such as hydrophilic interaction liquid chromatography (HILIC) or using polar-embedded/end-capped columns may provide better results.[13][15] For identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[16][17][18][19]

Q4: What are forced degradation studies and why are they necessary?

Forced degradation studies (or stress testing) are experiments that intentionally degrade the drug substance under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and light).[20][21] These studies are essential to:

  • Identify likely degradation products and pathways.[20]

  • Develop and validate stability-indicating analytical methods capable of separating the drug from its degradants.[22]

  • Understand the intrinsic stability of the molecule.[21]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue 1: I'm observing much faster degradation than expected under mild conditions.

  • Question: Why is my compound degrading rapidly in a seemingly neutral buffer solution at room temperature?

  • Answer:

    • Check Buffer Composition: Some buffer components, like phosphate, can catalyze degradation reactions. Try using an alternative buffer system, such as citrate or acetate, to see if the degradation profile changes.

    • Metal Contamination: Trace metal ions in your solvent or glassware can catalyze oxidative degradation. Ensure you are using high-purity solvents and consider rinsing glassware with a chelating agent like EDTA.

    • Dissolved Oxygen: Oxygen dissolved in the solvent can contribute to oxidative degradation. For sensitive experiments, consider de-gassing your solvents by sparging with nitrogen or helium.

Issue 2: My HPLC results are not reproducible, showing shifting retention times.

  • Question: The retention time for the main peak is inconsistent between injections. What could be the cause?

  • Answer:

    • Column Equilibration: Polar analytes often require longer column equilibration times, especially when using highly aqueous mobile phases in RP-HPLC.[23] Ensure the column is fully equilibrated before starting your analytical run.

    • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your molecule and its interaction with the stationary phase. Prepare fresh mobile phase daily and ensure the pH is consistent.

    • Temperature Fluctuation: Column temperature affects retention time. Use a column oven to maintain a constant temperature throughout the analysis.

Issue 3: I see a new peak in my chromatogram, but its mass in the LC-MS is the same as the parent compound.

  • Question: An impurity has the same mass as my parent compound. What could it be?

  • Answer: This is likely a stereoisomer (diastereomer or enantiomer) of the parent compound. The keto-enol tautomerism can lead to epimerization at the C3 carbon, converting the (3S,4R) isomer to another diastereomer, such as (3R,4R). You will need a chiral HPLC method to separate and quantify these isomers.

Illustrative Data Presentation

Note: The following data is hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionParametersDuration (hrs)% Degradation (Illustrative)Major Degradation Products (Illustrative)
Acid Hydrolysis 0.1 M HCl2415%DP-1 (Dehydration Product)
Base Hydrolysis 0.1 M NaOH825%DP-2 (Rearrangement Product), DP-3
Oxidation 3% H₂O₂1240%DP-4 (Oxidized Product), DP-5
Thermal 80°C in Solution4810%DP-1
Photolytic ICH Q1B Option II24< 5%Minor unspecified degradants

Table 2: Potential Degradation Products (DPs) of this compound

Degradant IDProposed StructureMolecular FormulaMonoisotopic Mass (Da)
Parent This compoundC₅H₁₀O₃118.06
DP-1 4-hydroxypent-3-en-2-one (Dehydration)C₅H₈O₂100.05
DP-2 3-hydroxy-3-methylbutane-2,4-dione (Rearrangement)C₅H₈O₃116.04
DP-4 Pentane-2,3,4-trione (Oxidation)C₅H₆O₃114.03
DP-5 Acetic Acid + Propionic Acid (Oxidative Cleavage)C₂H₄O₂ / C₃H₆O₂60.02 / 74.04

Experimental Protocols

The following are generalized protocols for performing forced degradation studies. The concentration of the stressor and the duration of the study should be optimized to achieve 5-20% degradation.[20]

1. Acidic Degradation

  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the vial at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution as described above.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Incubate the vial at room temperature for 12 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

3. Photostability Testing

  • Objective: To determine the effect of light exposure.

  • Procedure:

    • Expose a solid sample and a solution sample (0.5 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After exposure, prepare the solid sample for analysis and analyze both the exposed and control samples by HPLC.

Visualizations

Diagrams

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Sample Preparation (Stock Solution) stress Application of Stress (Acid, Base, Oxidant, Heat, Light) prep->stress sampling Sampling & Quenching (Neutralization) stress->sampling analysis Analysis (HPLC-UV, LC-MS) sampling->analysis data Data Processing & Interpretation (Peak Purity, Mass Balance) analysis->data report Reporting (Degradation Pathway ID) data->report

Caption: Workflow for a typical forced degradation experiment.

G cluster_pathway Plausible Degradation Pathways parent This compound C₅H₁₀O₃ dehydrated 4-hydroxypent-3-en-2-one C₅H₈O₂ parent->dehydrated  Acid / Heat  (-H₂O) oxidized Pentane-2,3,4-trione C₅H₆O₃ parent->oxidized  Oxidation [O]  (e.g., H₂O₂) cleavage Acetic Acid + Propionic Acid oxidized->cleavage Further Oxidation

Caption: Potential degradation pathways for the target molecule.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed in Stability Study check_params Verify Experimental Parameters (Temp, pH, Concentration) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Correct Parameters and Re-run Experiment params_ok->adjust_params No check_materials Investigate Raw Materials (Solvent Purity, Buffer Reactivity) params_ok->check_materials Yes adjust_params->start Re-test materials_ok Materials Inert? check_materials->materials_ok change_materials Use High-Purity Solvents or Different Buffer System materials_ok->change_materials No intrinsic Degradation is Likely Intrinsic to the Molecule materials_ok->intrinsic Yes change_materials->start Re-test

Caption: A logical approach to troubleshooting stability issues.

References

Overcoming solubility issues of (3S,4R)-3,4-dihydroxypentan-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (3S,4R)-3,4-dihydroxypentan-2-one in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of two hydroxyl groups and a ketone functional group. Its structure leads to a high capacity for hydrogen bonding.[1][2] Consequently, it is expected to be readily soluble in polar protic solvents like water, ethanol, and methanol, and less soluble in non-polar organic solvents such as hexane and toluene.

Q2: Why am I experiencing difficulty dissolving this compound in my organic solvent?

A2: The principle of "like dissolves like" governs solubility.[3] If you are using a non-polar or weakly polar organic solvent, the strong intermolecular hydrogen bonds between the dihydroxypentan-2-one molecules are difficult to break without favorable interactions with the solvent. This energetic barrier leads to low solubility.

Q3: Are there any recommended starting solvents for this compound?

A3: For initial dissolution, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective as they can dissolve a wide range of polar and non-polar compounds.[4] For subsequent applications where these solvents may not be suitable, a co-solvent system is often the best approach.

Q4: Can heating the mixture improve solubility?

A4: Yes, for many compounds, solubility increases with temperature. However, caution must be exercised as excessive heat can lead to the degradation of thermally sensitive compounds. It is recommended to perform thermal stability tests before employing heat for solubilization.

Troubleshooting Guides

This section provides structured guidance for resolving common solubility issues.

Issue 1: The compound does not dissolve in a non-polar solvent (e.g., hexane, toluene).

Root Cause: Significant mismatch in polarity between the highly polar solute and the non-polar solvent.

Troubleshooting Workflow:

G start Start: Insoluble in Non-Polar Solvent cosolvent Introduce a Polar Co-solvent (e.g., Ethanol, Methanol, DMSO) start->cosolvent  Primary Approach surfactant Use a Surfactant (e.g., Polysorbate 80) start->surfactant Alternative Approach micronization Particle Size Reduction (Micronization) start->micronization Physical Modification end End: Compound Solubilized cosolvent->end surfactant->end micronization->end

Caption: Troubleshooting workflow for insolubility in non-polar solvents.

Solutions:

  • Co-solvency: Introduce a small amount of a miscible polar solvent (a co-solvent) to the non-polar solvent. The co-solvent will interact with the polar solute, breaking its intermolecular forces and facilitating its dispersion in the non-polar medium.

  • Surfactants: Add a surfactant to the mixture. Surfactants are amphiphilic molecules that can bridge the polarity gap between the solute and the solvent by forming micelles that encapsulate the polar compound.[5][6]

  • Particle Size Reduction: Decrease the particle size of the compound through micronization. This increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[7][8][9]

Issue 2: The compound precipitates out of a co-solvent mixture upon standing.

Root Cause: The co-solvent system is thermodynamically unstable at the given concentration, or there has been a change in temperature.

Troubleshooting Steps:

  • Increase Co-solvent Ratio: Gradually increase the proportion of the polar co-solvent in the mixture until the precipitate redissolves and the solution remains stable.

  • Optimize Temperature: Determine the temperature range at which the compound remains soluble in the co-solvent mixture.

  • Use a Stabilizer: In some cases, the addition of a small amount of a stabilizing agent, such as a polymer (e.g., HPMC), can prevent precipitation.[10]

Data Presentation

Solvent1,2-Pentanediol3,4-HexanediolErythritol
WaterMiscible[9][11]30.24 g/L[12]Freely Soluble[13]
EthanolSoluble[11]High Solubility[12]Slightly Soluble[13]
MethanolSoluble[11]High SolubilitySoluble[14]
AcetoneSoluble[11]Intermediate SolubilityLess Soluble[7]
Diethyl EtherSoluble[11]-Insoluble[13]
ChloroformSoluble[11]--
Hexane-Significantly Reduced Solubility[12]-

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.

  • Record the observations for each solvent.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a stable solution of this compound in a non-polar solvent using a polar co-solvent.

Materials:

  • This compound

  • Non-polar solvent (e.g., toluene)

  • Polar co-solvent (e.g., ethanol)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

Experimental Workflow:

G start Start: Weigh Compound add_nonpolar Add Non-polar Solvent start->add_nonpolar stir1 Stir Mixture add_nonpolar->stir1 add_cosolvent Titrate with Polar Co-solvent stir1->add_cosolvent stir2 Continue Stirring add_cosolvent->stir2 observe Observe for Dissolution stir2->observe observe->add_cosolvent Solid Remains end End: Stable Solution observe->end Completely Dissolved

Caption: Workflow for co-solvent solubilization.

Procedure:

  • Weigh the desired amount of this compound and place it in a glass beaker.

  • Add the desired volume of the non-polar solvent to the beaker.

  • Begin stirring the mixture with a magnetic stirrer.

  • Slowly add the polar co-solvent dropwise to the stirring mixture.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Observe the solution for at least one hour to ensure no precipitation occurs. If precipitation is observed, add a small additional amount of the co-solvent.

References

Technical Support Center: Identification of Impurities in Synthetic (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and management of impurities during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are typically other diastereomers of 3,4-dihydroxypentan-2-one, namely (3R,4S), (3S,4S), and (3R,4R) isomers. These arise from the incomplete stereoselectivity of the asymmetric dihydroxylation reaction. Other potential impurities include unreacted starting material, (E)-pent-3-en-2-one, and residual reagents or byproducts from the catalytic system, such as osmium species and chiral ligands.

Q2: What is the primary synthetic route for producing this compound?

A2: A common and effective method is the Sharpless asymmetric dihydroxylation of the prochiral alkene, (E)-pent-3-en-2-one. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively form the vicinal diol.[1][2][3] The choice of the chiral ligand, typically (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), determines the facial selectivity of the dihydroxylation and, therefore, the stereochemistry of the product.[1][2][4]

Q3: How can I analyze the diastereomeric purity of my this compound sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the diastereomers of 3,4-dihydroxypentan-2-one. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are well-suited for this separation. Normal phase chromatography with a mobile phase consisting of a mixture of n-hexane and 2-propanol is a common approach.

Q4: What are the expected quantitative levels of diastereomeric impurities?

A4: The level of diastereomeric impurities is dependent on the enantioselectivity of the Sharpless asymmetric dihydroxylation reaction. While this reaction is known for its high selectivity with many substrates, the exact diastereomeric excess (d.e.) can vary. Literature on analogous reactions suggests that d.e. values can range from moderate to excellent. For a well-optimized reaction, one might expect the desired (3S,4R) diastereomer to be the major product, with other diastereomers present as minor impurities.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (High Levels of Diastereomeric Impurities)

Symptoms:

  • Chiral HPLC analysis shows multiple peaks of significant area corresponding to other diastereomers.

  • The diastereomeric excess (d.e.) of the desired (3S,4R) isomer is lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature The enantioselectivity of the Sharpless asymmetric dihydroxylation is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly improve the diastereoselectivity.
Incorrect Chiral Ligand or AD-mix Ensure that the correct AD-mix formulation is being used to obtain the desired (3S,4R) stereochemistry. For the dihydroxylation of (E)-pent-3-en-2-one, the selection of AD-mix-α or AD-mix-β will determine which face of the double bond is hydroxylated.
Low Ligand-to-Osmium Ratio A secondary, less selective catalytic cycle can occur if the osmylate ester intermediate is re-oxidized before it dissociates from the chiral ligand.[1] Increasing the molar concentration of the chiral ligand can help to suppress this secondary pathway and improve enantioselectivity.
Presence of Impurities in the Starting Material Impurities in the (E)-pent-3-en-2-one starting material can interfere with the catalytic cycle. Ensure the starting material is of high purity.
Incorrect pH of the Reaction Mixture The pH of the reaction can influence the reaction rate and enantioselectivity. For electron-deficient olefins, a slightly acidic pH may be beneficial.[1]
Issue 2: Presence of Unreacted Starting Material

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant signal corresponding to (E)-pent-3-en-2-one.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on diastereoselectivity).
Incomplete Dissolution of Reagents Ensure all components of the AD-mix and the starting material are adequately dissolved in the solvent system (typically a t-BuOH/water mixture).
Deactivation of the Catalyst The osmium tetroxide catalyst can be deactivated. Ensure that the re-oxidant (e.g., K₃Fe(CN)₆ or NMO) is present in the correct stoichiometric amount and is of good quality.
Issue 3: Difficulty in Purifying the Product from Reagents

Symptoms:

  • The final product is contaminated with residual osmium species (often black or dark-colored) or the chiral ligand.

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Quenching and Work-up After the reaction is complete, it is crucial to quench any remaining oxidant and osmium species. A common method is to add a reducing agent like sodium sulfite or sodium bisulfite.
Inadequate Purification Method Column chromatography on silica gel is typically used to purify the diol product. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be employed to effectively separate the polar diol from the less polar chiral ligand and other byproducts.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • (E)-pent-3-en-2-one

  • AD-mix-β (or AD-mix-α for the enantiomer)

  • tert-butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (E)-pent-3-en-2-one to the cooled mixture with vigorous stirring.

  • Maintain the reaction at 0 °C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, quench by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for approximately one hour.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Analytical Method: Chiral HPLC for Diastereomeric Purity

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

Mobile Phase:

  • Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may require optimization.

Flow Rate:

  • 1.0 mL/min

Temperature:

  • 25 °C

Detection:

  • UV at an appropriate wavelength (e.g., 210 nm).

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase.

Visualizations

Experimental Workflow for Impurity Identification

G Workflow for Impurity Identification in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_impurities Impurity Identification start (E)-pent-3-en-2-one reaction Sharpless Asymmetric Dihydroxylation start->reaction crude Crude Product Mixture reaction->crude hplc Chiral HPLC Analysis crude->hplc Diastereomer Ratio gcms GC-MS Analysis crude->gcms Volatile Impurities nmr NMR Spectroscopy crude->nmr Structural Confirmation diastereomers Diastereomers: (3R,4S), (3S,4S), (3R,4R) hplc->diastereomers starting_material Unreacted (E)-pent-3-en-2-one gcms->starting_material byproducts Catalyst/Ligand Byproducts nmr->byproducts

Caption: Workflow for the synthesis and subsequent analytical identification of potential impurities.

Troubleshooting Logic for Low Diastereoselectivity

G Troubleshooting Low Diastereoselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Diastereoselectivity Observed temp Reaction Temperature Too High start->temp ligand Incorrect/Suboptimal Chiral Ligand start->ligand ratio Low Ligand:Osmium Ratio start->ratio purity Starting Material Purity Issues start->purity lower_temp Decrease Reaction Temperature (e.g., to 0°C) temp->lower_temp verify_ligand Verify Correct AD-mix and Ligand Purity ligand->verify_ligand increase_ratio Increase Molar Ratio of Chiral Ligand ratio->increase_ratio purify_sm Purify Starting Material purity->purify_sm

Caption: A logical guide to troubleshooting and improving low diastereoselectivity in the synthesis.

References

Preventing epimerization during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the context of this compound, which has two stereocenters (at C3 and C4), epimerization can lead to the formation of undesired diastereomers, such as (3R,4R)-3,4-dihydroxypentan-2-one or (3S,4S)-3,4-dihydroxypentan-2-one. This is a significant concern as different stereoisomers can have vastly different biological activities and physical properties, complicating purification and reducing the yield of the desired product.

Q2: What is the primary mechanism that leads to epimerization in α-hydroxy ketones like this compound?

A2: The primary mechanism for epimerization in α-hydroxy ketones is the α-ketol rearrangement , also known as the acyloin rearrangement. This rearrangement can be catalyzed by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. This process is reversible, and under reaction or work-up conditions that promote this rearrangement, a mixture of diastereomers can be formed, ultimately leading to a thermodynamically more stable mixture.

Q3: What analytical techniques can be used to detect and quantify epimerization?

A3: Several analytical techniques can be employed to determine the diastereomeric ratio and thus quantify the extent of epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying stereoisomers. By using a chiral stationary phase, the different diastereomers of 3,4-dihydroxypentan-2-one can be resolved, and their relative peak areas can be used to determine the diastereomeric excess (d.e.).[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H or 13C NMR can be used to distinguish between diastereomers. The signals for specific protons or carbons in each diastereomer will have slightly different chemical shifts. Careful integration of these distinct signals allows for the determination of the diastereomeric ratio.[5][6][7][8][9] For complex spectra, chiral shift reagents can be used to improve the resolution of signals from different enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, chiral GC can be used to separate volatile derivatives of the diastereomers.

Troubleshooting Guide: Preventing Epimerization

This guide addresses common issues encountered during the synthesis of this compound that may lead to epimerization.

Problem Potential Cause Recommended Solution
Low diastereoselectivity in the final product. Harsh reaction conditions: The use of strong acids, strong bases, or high temperatures during the synthesis or work-up can catalyze the α-ketol rearrangement, leading to epimerization.- Maintain a neutral or slightly acidic pH: If acidic or basic conditions are necessary, use milder reagents and carefully control the pH. - Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Minimize reaction time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to conditions that may cause epimerization.
Epimerization observed after purification. Inappropriate purification method: Purification techniques such as silica gel chromatography can sometimes induce epimerization due to the acidic nature of the silica.- Use neutralized silica gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Consider alternative purification methods: Techniques like flash chromatography with deactivated silica, preparative HPLC on a neutral stationary phase, or crystallization may be less likely to cause epimerization.
Product degradation or formation of byproducts along with epimers. Instability of the α-hydroxy ketone: The target molecule may be sensitive to the reaction or work-up conditions, leading to side reactions in addition to epimerization.- Protect the hydroxyl groups: Consider using protecting groups for the hydroxyl moieties. Acetyl (Ac), benzoyl (Bz), or silyl ethers (e.g., TBDMS) can protect the hydroxyl groups from participating in the α-ketol rearrangement. The protecting groups can be removed under mild conditions at the end of the synthesis.
Inconsistent diastereomeric ratios between batches. Variability in reaction parameters: Small changes in temperature, reaction time, or reagent stoichiometry can significantly impact the extent of epimerization.- Standardize the experimental protocol: Ensure that all reaction parameters are carefully controlled and consistently applied for each batch. - Use high-purity reagents and solvents: Impurities can sometimes act as catalysts for epimerization.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation:

  • Alkene Precursor: The synthesis would start from (E)-pent-3-en-2-one.

  • Reaction Setup: To a stirred solution of the alkene in a t-BuOH/H₂O (1:1) mixture at 0 °C, add the AD-mix-β (for the desired (3S,4R) stereochemistry). The AD-mix contains the osmium catalyst, a chiral ligand ((DHQ)₂PHAL), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the mixture is quenched with a solid sulfite (e.g., Na₂SO₃) and stirred for an hour. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Protocol for Quantifying Diastereomeric Ratio by 1H NMR:

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify distinct signals corresponding to the different diastereomers. For example, the protons on the stereogenic carbons (H3 and H4) or the adjacent methyl groups may show different chemical shifts and/or coupling constants for each diastereomer.

  • Integration: Carefully integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals will give the diastereomeric ratio.[8][9]

Visualizations

Epimerization_Mechanism A This compound B Enolate Intermediate A->B Base or Acid Catalysis B->A Protonation C (3R,4R)-3,4-dihydroxypentan-2-one (Epimer at C3) B->C Protonation (from opposite face)

Caption: Mechanism of base-catalyzed epimerization at C3.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start (E)-pent-3-en-2-one Reaction Sharpless Asymmetric Dihydroxylation (AD-mix-β) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Chiral HPLC / NMR Product->Analysis Result Diastereomeric Ratio Analysis->Result Problem Low Diastereoselectivity Result->Problem Solution Optimize pH, Temperature, Purification Method Problem->Solution

Caption: Workflow for synthesis and analysis.

References

Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the stereoselective synthesis of 3,4-dihydroxypentan-2-one.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Aldol Addition Reaction

Q1: My aldol reaction to synthesize 3,4-dihydroxypentan-2-one is resulting in a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A1: Low diastereoselectivity in this aldol reaction is a common issue and can be influenced by several factors. Here are key areas to investigate:

  • Choice of Lewis Acid and Reaction Conditions: The stereochemical outcome of aldol additions to α-hydroxy ketones is highly dependent on whether the reaction proceeds under chelation or non-chelation control.[1][2]

    • For the syn diastereomer (Chelation Control): Use Lewis acids that can form a stable five-membered chelate with the carbonyl oxygen and the α-hydroxyl group. This rigidifies the transition state and directs the nucleophilic attack from a specific face. Lewis acids like MgBr₂, ZnCl₂, and TiCl₄ are known to promote chelation. The use of alkylzinc halides (RZnX) has been shown to be highly effective in promoting chelation-controlled additions to α-silyloxy ketones, achieving diastereomeric ratios (dr) of ≥18:1.[1][3]

    • For the anti diastereomer (Non-Chelation or Felkin-Anh Control): Employ bulky protecting groups on the α-hydroxyl group (e.g., TBDPS, TIPS) to sterically hinder the formation of a chelate.[4] Non-chelating Lewis acids or reaction conditions that do not favor chelation will allow the reaction to proceed under Felkin-Anh control, favoring the anti product. The Felkin-Anh model predicts the stereochemical outcome based on steric and stereoelectronic effects of the substituents on the α-carbon.[5][6]

  • Enolate Geometry: The geometry of the enolate (E or Z) plays a crucial role in determining the stereochemistry of the aldol product, as predicted by the Zimmerman-Traxler model.[7]

    • (Z)-enolates typically lead to syn-aldol products.

    • (E)-enolates generally give anti-aldol products.

    • The choice of base and solvent can influence the enolate geometry. For example, sterically hindered bases like lithium diisopropylamide (LDA) in a non-polar solvent like THF often favor the formation of (E)-enolates.

  • Temperature: Aldol reactions are often sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Q2: I am attempting a substrate-controlled diastereoselective synthesis but the selectivity is poor. What are the critical factors to consider?

A2: In substrate-controlled reactions, the inherent chirality of the starting material dictates the stereochemical outcome. To maximize this control:

  • Protecting Group on the α-hydroxyl: The size and nature of the protecting group are critical. A bulky protecting group can create a significant steric bias, directing the incoming nucleophile to the less hindered face of the carbonyl.

  • Conformational Control: The conformation of the substrate in the transition state is key. For α-hydroxy ketones, the ability to form a chelate with a metal ion can lock the conformation and lead to high diastereoselectivity. If chelation is not desired, ensure the protecting group is sufficiently bulky to prevent it.

  • Reagent Choice: The nature of the nucleophile and any additives can influence the transition state geometry.

Frequently Asked Questions (FAQs)

Q1: What is the difference between chelation control and non-chelation (Felkin-Anh) control in the context of synthesizing 3,4-dihydroxypentan-2-one?

A1:

  • Chelation Control: This occurs when a Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the α-hydroxyl group, forming a rigid cyclic intermediate. This conformation directs the incoming nucleophile to attack from a specific face, typically leading to the syn diastereomer.

  • Non-Chelation (Felkin-Anh) Control: This model is applied when chelation is not favorable, for instance, due to a bulky protecting group on the α-hydroxyl or the use of non-chelating reagents. The stereochemical outcome is then predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the chiral α-carbon. This usually leads to the formation of the anti diastereomer.

Q2: Can organocatalysis be used to achieve high enantioselectivity in the synthesis of 3,4-dihydroxypentan-2-one?

A2: Yes, organocatalysis is a powerful tool for this transformation. Chiral primary amines, such as those derived from cinchona alkaloids, have been successfully used to catalyze the asymmetric aldol reaction of hydroxyacetone with various electrophiles.[8][9][10] These catalysts can provide high yields and excellent enantioselectivities. For instance, a quinine-derived primary amine has been used to synthesize anti-2,3-dihydroxy-1,4-diones with good diastereoselectivities and high enantioselectivities.[10]

Q3: How can I purify the diastereomers of 3,4-dihydroxypentan-2-one?

A3: The diastereomers of 3,4-dihydroxypentan-2-one can typically be separated by flash column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will depend on the polarity of the protecting groups used. In some cases, crystallization of one diastereomer may be possible.

Q4: Are there any enzymatic methods to enhance the stereoselectivity?

A4: Enzymatic methods can be highly effective. Acetylacetoin reductase (AAR) has been used for the regio-, diastereo-, and enantioselective reduction of α-alkyl-α-hydroxy-β-diketones to the corresponding chiral α-alkyl-α,β-dihydroxyketones with high enantiomeric excess (>95%).[11] This enzymatic approach can provide access to optically pure syn-dihydroxyketones.[11]

Data Presentation

Table 1: Diastereoselectivity in the Addition of Organometallic Reagents to α-Silyloxy Ketones under Chelation vs. Non-Chelation Control

EntryProtecting Group (PG)Lewis AcidReagentDiastereomeric Ratio (syn:anti)Reference
1TMSMgMe₂Me₂Mg99:1[1]
2TESMgMe₂Me₂Mg97:3[1]
3TBSMgMe₂Me₂Mg86:14[1]
4TIPSMgMe₂Me₂Mg42:58[1]
5TBSEtZnIEt₂Zn>20:1[3]
6TESEtZnIEt₂Zn>20:1[3]

Table 2: Organocatalyzed Asymmetric Aldol Reaction of Hydroxyacetone

EntryCatalystAldehydeSolventDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
1Quinine-derived primary aminePhenylglyoxalCHCl₃93:796[10]
29-amino-9-deoxy-epi-cinchonineEthyl 2-oxo-4-phenyl-3-butenoateToluene-95[8]
3L-proline amide derivativeBenzaldehydeH₂O/DMSO-99[12]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Aldol Reaction for anti-3,4-Dihydroxypentan-2-one (Representative)

This protocol is adapted from the organocatalytic aldol reaction of hydroxyacetone with arylglyoxals.[10]

  • Materials:

    • Hydroxyacetone (acetol)

    • 2-Oxopropanal (methylglyoxal)

    • Quinine-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine)

    • 3,5-Dinitrobenzoic acid (DNBA) as a co-catalyst

    • Chloroform (CHCl₃), anhydrous

  • Procedure:

    • To a dry reaction vial, add the quinine-derived primary amine catalyst (0.02 mmol) and DNBA (0.04 mmol).

    • Add anhydrous chloroform (2.0 mL) and stir the mixture at 0 °C.

    • Add hydroxyacetone (1.0 mmol) to the solution.

    • Add 2-oxopropanal (0.2 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired anti-3,4-dihydroxypentan-2-one.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst 1. Add Catalyst and Co-catalyst solvent 2. Add Anhydrous Solvent catalyst->solvent reactants 3. Add Reactants solvent->reactants stir 4. Stir at Controlled Temperature reactants->stir quench 5. Quench Reaction stir->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify analysis 8. Characterization (NMR, HPLC) purify->analysis stereoselectivity_factors Stereoselectivity Stereoselectivity Chelation Chelation Control (syn-product) Stereoselectivity->Chelation NonChelation Non-Chelation Control (anti-product) Stereoselectivity->NonChelation Enolate Enolate Geometry (E/Z) Stereoselectivity->Enolate Catalyst Organocatalyst Stereoselectivity->Catalyst LewisAcid Lewis Acid Choice Chelation->LewisAcid ProtectingGroup Protecting Group NonChelation->ProtectingGroup BaseSolvent Base and Solvent Enolate->BaseSolvent CatalystStructure Catalyst Structure Catalyst->CatalystStructure

References

Validation & Comparative

A Comparative Guide to the Quantification of (3S,4R)-3,4-dihydroxypentan-2-one: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the accurate quantification of (3S,4R)-3,4-dihydroxypentan-2-one, a chiral keto-diol of interest in various research and development fields. The selection of an appropriate analytical technique is critical for reliable quantification in drug development, metabolic studies, and quality control. This document presents a detailed overview of a proposed chiral HPLC method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of small, polar, chiral molecules like this compound. The data for the Chiral HPLC method is a representative compilation based on validated methods for structurally similar analytes.

Validation ParameterChiral HPLC with UV DetectionGC-MS with PFBHA DerivatizationUPLC-MS/MS
Linearity (r²) > 0.998[1]> 0.99[2]> 0.996[3]
Accuracy (% Recovery) 98.0 - 103.0%[1]82 - 117%[2]88.6 - 107.4%[3]
Precision (RSD) < 2.0%[1]2 - 16%[2]< 6.3%[3]
Limit of Detection (LOD) ~2.5 µg/mL[1]< 0.13 µg/m³ (in air)~0.05 ng/mL[4]
Limit of Quantification (LOQ) ~7.7 µg/mL[1]Not specified~0.1 ng/mL

Experimental Protocols

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

This proposed method is designed for the enantioselective quantification of this compound.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralpak IC or similar immobilized polysaccharide-based column)[5]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 50:50 v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm for non-aromatic ketones).

    • Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range relevant to the expected sample concentrations. Perform a linear regression analysis of the peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    • Specificity: Demonstrate that the method is able to resolve the analyte from its enantiomer and any potential impurities or matrix components.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the sensitive detection of volatile or semi-volatile ketones after a derivatization step.

  • Derivatization:

    • React the sample containing this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative.[6]

    • The reaction can be carried out in an aqueous solution, and the derivatives are then extracted into an organic solvent like toluene.[2]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., ZB-5ms).[7]

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

    • Mass Spectrometer: Operated in either electron impact (EI) or negative chemical ionization (NCI) mode, with selected ion monitoring (SIM) for enhanced sensitivity.[8]

Method C: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of the analyte, particularly in complex matrices.

  • UPLC Conditions:

    • Column: A reversed-phase column suitable for polar analytes (e.g., Acquity UPLC BEH C18).[4]

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.[3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: Small injection volumes (e.g., 1-5 µL).[3]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte.

Visualizing the Methodologies

To further elucidate the experimental processes and their relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_analysis Chromatographic Analysis prep_standards Prepare Standard Solutions hplc_analysis Perform Chiral HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity Analytical_Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uplcms UPLC-MS/MS analyte This compound hplc Chiral HPLC analyte->hplc derivatization Derivatization (PFBHA) analyte->derivatization uplc UPLC Separation analyte->uplc uv_detection UV Detection hplc->uv_detection Separation gcms GC-MS Analysis derivatization->gcms msms Tandem MS Detection uplc->msms

References

Comparative Analysis of Synthetic Routes to (3S,4R)-3,4-dihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of chiral molecules is of paramount importance. (3S,4R)-3,4-dihydroxypentan-2-one is a valuable chiral building block, and establishing optimal synthetic routes to this compound is crucial for its application in medicinal chemistry and natural product synthesis. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound: Sharpless Asymmetric Dihydroxylation and a Chemoenzymatic Approach involving an aldol addition.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficacy.

Synthetic RouteKey Reaction StepStarting MaterialReagents and ConditionsYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Sharpless Asymmetric Dihydroxylation Asymmetric Dihydroxylation(E)-pent-3-en-2-oneAD-mix-β, t-BuOH/H₂O, 0°CHigh (typically >90%)>99%>20:1
Chemoenzymatic Synthesis Aldol AdditionAcetaldehyde and Pyruvate2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase~40% (of the dihydroxyketone)Not reportedNot applicable

Synthetic Route 1: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. For the synthesis of this compound, (E)-pent-3-en-2-one is the logical precursor. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, is predicted to yield the desired (3S,4R) stereoisomer with high enantioselectivity and diastereoselectivity.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

A general procedure for the Sharpless Asymmetric Dihydroxylation of an α,β-unsaturated ketone is as follows:

  • Reaction Setup: A mixture of tert-butanol and water (1:1, 10 mL/mmol of substrate) is cooled to 0°C.

  • Reagent Addition: AD-mix-β (1.4 g/mmol of substrate) is added to the cooled solvent, followed by the addition of (E)-pent-3-en-2-one (1 mmol).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Sodium sulfite (1.5 g/mmol of substrate) is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Synthetic Route 2: Chemoenzymatic Synthesis via Aldol Addition

A chemoenzymatic approach offers a green and highly selective alternative for the synthesis of chiral molecules. While a direct enzymatic synthesis of this compound from acetaldehyde and hydroxyacetone has not been explicitly detailed in the readily available literature, a closely related synthesis of (3R,4S)- and (3S,4R)-3,4-dihydroxy-3-methyl-pentan-2-one has been reported. This suggests the feasibility of employing an aldolase for the desired transformation. Specifically, 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase has been shown to catalyze the aldol addition of acetaldehyde to pyruvate, followed by decarboxylation, to yield 4-hydroxy-2-ketopentanoate, which can be envisioned as a precursor to the target molecule. A similar strategy using a suitable aldolase with acetaldehyde and a protected hydroxyacetone derivative could lead to the desired product.

A reported chemoenzymatic method for a similar compound involves the following steps, which could be adapted:

Experimental Protocol: Chemoenzymatic Aldol Addition (Adapted)
  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the substrates, acetaldehyde and a suitable three-carbon donor like pyruvate.

  • Enzyme Addition: Add the aldolase enzyme (e.g., KDPG aldolase) to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25-37°C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical method such as HPLC or GC.

  • Enzyme Removal: Once the reaction has reached completion or equilibrium, the enzyme is removed, typically by denaturation (e.g., heat or pH change) followed by centrifugation or by using an immobilized enzyme.

  • Product Isolation and Purification: The aqueous reaction mixture is then subjected to extraction with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified by chromatography.

Comparison of the Synthetic Routes

Sharpless Asymmetric Dihydroxylation is a well-established and highly predictable method.

  • Advantages: It generally provides very high yields and excellent enantiomeric and diastereomeric excesses. The availability of commercial AD-mixes simplifies the experimental setup.

  • Disadvantages: This method uses osmium tetroxide, which is highly toxic and expensive, although it is used in catalytic amounts. The workup procedure can be tedious.

The Chemoenzymatic Approach represents a more modern and environmentally friendly strategy.

  • Advantages: Enzymes operate under mild reaction conditions (aqueous medium, neutral pH, ambient temperature), reducing the need for protecting groups and minimizing waste. They can offer exquisite stereoselectivity.

  • Disadvantages: The specific enzyme for this exact transformation may require discovery or engineering. The reported yield for a similar transformation was moderate, and the isolation of the product from an aqueous medium can sometimes be challenging. The enantiomeric excess for the chemoenzymatic synthesis of the analogous compound was not reported, which is a critical parameter for comparison.

Visualizing the Synthetic Pathways

To better understand the logic of these synthetic approaches, the following diagrams illustrate the reaction pathways.

Synthetic_Routes_Comparison cluster_SAD Sharpless Asymmetric Dihydroxylation cluster_Chemo Chemoenzymatic Synthesis Target This compound Start_SAD (E)-pent-3-en-2-one Step_SAD Asymmetric Dihydroxylation (AD-mix-β) Start_SAD->Step_SAD OsO₄ (cat.), (DHQD)₂PHAL Step_SAD->Target Start_Chemo1 Acetaldehyde Step_Chemo Aldol Addition & Decarboxylation (KDPG Aldolase) Start_Chemo1->Step_Chemo Start_Chemo2 Pyruvate Start_Chemo2->Step_Chemo Step_Chemo->Target Potential Route

Caption: Comparison of synthetic pathways to the target molecule.

Generalized Experimental Workflow

The general workflow for a typical chemical synthesis, applicable to both routes with variations in the specific steps, is outlined below.

Experimental_Workflow A Reaction Setup (Solvent, Reagents) B Reaction (Stirring, Temperature Control) A->B C Monitoring (TLC, HPLC, etc.) B->C D Workup (Quenching, Extraction) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for a chemical synthesis experiment.

References

Unveiling the Specificity of (3S,4R)-3,4-dihydroxypentan-2-one: A Comparative Guide to its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Biological Activity

Compound/AnalogTarget OrganismAssay TypeEC50/IC50 (µM)Reference
DPD Analogs
(3S,4R)-3,4-dihydroxypentan-2-one (DPD)Vibrio harveyi BB170Bioluminescence (Agonist)~0.1 (agonist activity)[1]
Hexyl-DPDVibrio harveyi BB170Bioluminescence (Inhibition)9.65 ± 0.86[2]
Hexyl-DPDVibrio harveyi MM32 (ΔluxS)Bioluminescence (Inhibition)6.92 ± 1.82[2]
4-Fluoro-DPDVibrio harveyi BB170Bioluminescence (Inhibition)12.5 (complete inhibition)[3][4]
(4S,5R)-4,5-dihydroxyhexanedioneVibrio harveyi MM32Bioluminescence (Agonist)0.65 ± 0.05[1]
(4S,5S)-4,5-dihydroxyhexanedioneVibrio harveyi MM32Bioluminescence (Agonist)6.21 ± 0.46[1]
Comparator Compounds
Fimbrolide (Furanone)Vibrio harveyi BB170Bioluminescence (Inhibition)33.9 ± 5.75[2]
Furanone C-30Streptococcus mutansBiofilm Formation (Inhibition)2.0 - 4.0 µg/mL (significant inhibition)[5]
Furanone C-30Pseudomonas aeruginosaQuorum Sensing Inhibition-[6][7][8][9]
Furanone C-56Pseudomonas aeruginosaQuorum Sensing Inhibition-[6]
N-Decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosa (lasB-lacZ)β-galactosidase (Inhibition)80[10]
N-Decanoyl cyclopentylamide (C10-CPA)Pseudomonas aeruginosa (rhlA-lacZ)β-galactosidase (Inhibition)90[10]

Cross-Reactivity Profile

A critical aspect of drug development is understanding a compound's potential to interact with unintended targets. This section explores the cross-reactivity of DPD and its analogs with other signaling pathways and their effects on eukaryotic cells.

Interaction with AHL-Mediated Quorum Sensing
Effects on Eukaryotic Cells

The potential for off-target effects on host cells is a major concern. Studies have shown that some quorum sensing inhibitors can exhibit cytotoxicity.

Compound/AnalogCell LineAssay TypeResultsReference
Fimbrolide (Furanone)Mouse leukemic monocyte macrophage (RAW 264.7)Cell Viability16% cell viability at 50 µM[2]
Hexyl-DPDMouse leukemic monocyte macrophage (RAW 264.7)Cell ViabilityNo toxic effects observed[2]
4-Fluoro-DPDVibrio harveyi BB170Growth Inhibition100 µM (complete inhibition)[3][4]
Daprodustat (a DPD)Human Aortic Smooth Muscle CellsHypoxia Signaling and ER StressInduces HIF-1α and promotes calcification[11]

These findings highlight the importance of evaluating the cytotoxicity of any potential quorum sensing inhibitor. While some DPD analogs like hexyl-DPD appear to have a favorable cytotoxicity profile compared to furanones, other DPD compounds have been shown to impact eukaryotic cell signaling pathways.[2][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Vibrio harveyi Bioluminescence Assay for AI-2 Inhibition

Materials:

  • Autoinducer Bioassay (AB) medium.

  • Synthetic DPD (for antagonist assays).

  • Test compounds.

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Grow an overnight culture of the V. harveyi reporter strain in AB medium at 30°C with shaking.

  • Dilute the overnight culture 1:5000 in fresh AB medium.

  • For antagonist assays, add a known concentration of synthetic DPD to the diluted culture to induce bioluminescence.

  • Dispense 180 µL of the diluted culture (with or without DPD) into the wells of a 96-well plate.

  • Add 20 µL of the test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measure the bioluminescence and optical density (at 600 nm) of each well using a luminometer and spectrophotometer, respectively.

  • Calculate the percentage of inhibition relative to the control and determine the IC50 value.

E. coli lsr Reporter Assay

Materials:

  • E. coli lsr reporter strain.

  • Luria-Bertani (LB) medium.

  • Synthetic DPD.

  • Test compounds.

  • Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Grow an overnight culture of the E. coli reporter strain in LB medium at 37°C with shaking.

  • Dilute the overnight culture into fresh LB medium and grow to early exponential phase.

  • Add a fixed concentration of synthetic DPD to induce the lsr promoter.

  • Add the test compounds at various concentrations.

  • Incubate the cultures at 37°C for a specified time.

  • Measure the reporter gene expression. For a lacZ reporter, this involves lysing the cells and adding ONPG, then measuring the absorbance at 420 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow the formazan crystals to form.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AI2_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Environment LuxS LuxS DPD This compound (DPD) LuxS->DPD Synthesizes AI2 Autoinducer-2 (AI-2) (Furanosyl borate diester) DPD->AI2 Spontaneous cyclization AI2_out AI-2 AI2->AI2_out Secretion LuxP LuxP Receptor (Vibrio) QS_Genes Quorum Sensing Regulated Genes LuxP->QS_Genes Signal Transduction LsrB LsrB Receptor (E. coli/Salmonella) LsrB->QS_Genes Signal Transduction AI2_out->LuxP AI2_out->LsrB

Experimental_Workflow start Start: Compound of Interest (this compound & Analogs) primary_screen Primary Screening: AI-2 Quorum Sensing Inhibition Assays start->primary_screen vibrio_assay Vibrio harveyi Bioluminescence Assay primary_screen->vibrio_assay ecoli_assay E. coli lsr Reporter Assay primary_screen->ecoli_assay secondary_screen Secondary Screening: Cross-Reactivity & Specificity vibrio_assay->secondary_screen ecoli_assay->secondary_screen ahl_assay AHL Reporter Assays (A. tumefaciens, C. violaceum) secondary_screen->ahl_assay cytotoxicity_assay Eukaryotic Cytotoxicity Assays (e.g., MTT Assay) secondary_screen->cytotoxicity_assay data_analysis Data Analysis: Determine IC50/EC50, Specificity Profile ahl_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Assess Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for cross-reactivity studies.

Comparative_Logic DPD_Analogs This compound Analogs + High affinity for AI-2 receptors (LuxP, LsrB) + Potent inhibition of AI-2 QS - Potential for off-target effects on eukaryotic cells (compound dependent) Furanones Furanones (e.g., C-30) + Broad-spectrum QS inhibition (AI-2 & AHL) - Higher cytotoxicity in some cases - Potential for resistance development DPD_Analogs->Furanones vs. AHL_Analogs AHL Analogs (e.g., C10-CPA) + Specific for AHL-mediated QS - Narrow spectrum of activity - Less effective against bacteria relying on AI-2 DPD_Analogs->AHL_Analogs vs. Furanones->AHL_Analogs vs.

Caption: Logical comparison of QSI classes.

References

Safety Operating Guide

Navigating the Disposal of (3S,4R)-3,4-dihydroxypentan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (3S,4R)-3,4-dihydroxypentan-2-one, a polyhydroxylated ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous organic waste, is recommended.[1][2]

Waste Characterization and Hazard Assessment

Key Physicochemical Properties (for related compounds):

PropertyValueSource
Molecular FormulaC₅H₁₀O₃--INVALID-LINK--
Molecular Weight118.13 g/mol --INVALID-LINK--
AppearanceColorless oil (for a related compound)--INVALID-LINK--

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general guidelines for handling hazardous organic chemical waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6]

  • Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizers.

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[7]

  • If the compound is in a solvent, it should be collected with other organic solvent waste.[8] Halogenated and non-halogenated organic solvents should be collected in separate containers.[6]

3. Waste Container Selection and Labeling:

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for organic waste.

  • The container must be in good condition with a secure, tight-fitting lid.[6]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][7]

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7][9] This area should be at or near the point of generation.[7]

  • Keep the waste container closed at all times, except when adding waste.[6]

  • Ensure secondary containment is used to capture any potential leaks or spills.

5. Disposal Request and Pickup:

  • Once the waste container is full (typically around 75-80% capacity to allow for expansion), or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[9]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Experimental Workflow for Disposal

DisposalWorkflow A Step 1: Assess Waste Characterize this compound as potentially hazardous organic waste. B Step 2: Don PPE Wear safety glasses, gloves, and lab coat. A->B Safety First C Step 3: Segregate Waste Collect in a dedicated container for organic waste. B->C Prevent Contamination D Step 4: Label Container 'Hazardous Waste', chemical name, and concentration. C->D Ensure Compliance E Step 5: Store Properly In a designated satellite accumulation area with secondary containment. D->E Safe Storage F Step 6: Request Pickup Contact Environmental Health & Safety (EHS) for disposal. E->F Final Disposal

Caption: Disposal workflow for this compound.

Important Considerations

  • Empty Containers: Even "empty" containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate must also be collected and disposed of as hazardous waste.[2][8]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and prevent the spill from entering drains.

  • Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.[7] When in doubt, always consult with your institution's EHS department.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.